Product packaging for 12-Oxograndiflorenic acid(Cat. No.:)

12-Oxograndiflorenic acid

货号: B1164464
分子量: 314.4 g/mol
InChI 键: ZIWVZWGUPHJFMN-XXEDRWDRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

12-Oxograndiflorenic acid is a useful research compound. Its molecular formula is C20H26O3 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O3 B1164464 12-Oxograndiflorenic acid

属性

IUPAC Name

(1S,4S,5R,9R,13S)-5,9-dimethyl-14-methylidene-12-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-12-10-20-8-5-15-18(2,6-4-7-19(15,3)17(22)23)16(20)9-14(21)13(12)11-20/h9,13,15H,1,4-8,10-11H2,2-3H3,(H,22,23)/t13-,15-,18+,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWVZWGUPHJFMN-XXEDRWDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2=CC(=O)C(C3)C(=C)C4)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=CC(=O)[C@@H](C3)C(=C)C4)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Botanical Origins of 12-Oxograndiflorenic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide detailing the natural source, isolation, and biological significance of the ent-kaurane diterpenoid, 12-Oxograndiflorenic acid. This document provides an in-depth exploration of the compound, also known by its synonym grandiflorenic acid, and its botanical origin.

Primary Natural Source: Wedelia trilobata (L.)

The principal natural source of this compound, identified chemically as ent-kaura-9(11),16-dien-19-oic acid, is the plant Wedelia trilobata (L.), a member of the Asteraceae family.[1] This flowering plant, commonly known as creeping daisy or Singapore daisy, has been the subject of phytochemical investigations that have led to the isolation and characterization of this specific diterpenoid from its leaves.[1]

While the broader class of ent-kaurane diterpenoids is widely distributed across various plant families, including the Annonaceae, Asteraceae, Lamiaceae, Compositae, and Euphorbiaceae, Wedelia trilobata has been specifically identified as a source of this compound.

Quantitative Analysis

At present, publicly available quantitative data on the specific concentration of this compound in the leaves or other tissues of Wedelia trilobata is limited in the reviewed literature. Further targeted analytical studies are required to establish the yield and concentration of this compound from its natural source.

Experimental Protocols for Isolation and Identification

The isolation of this compound from the leaves of Wedelia trilobata typically involves a multi-step process combining extraction and chromatographic techniques. The following is a generalized protocol based on standard phytochemical methodologies.

Experimental Workflow: Isolation of this compound

Isolation_Workflow A Collection and Preparation of Wedelia trilobata Leaves B Drying and Powdering of Plant Material A->B C Solvent Extraction (e.g., Ethanol, Ethyl Acetate) B->C D Concentration of Crude Extract C->D E Solvent Partitioning D->E F Column Chromatography (e.g., Silica Gel) E->F G Fraction Collection and Analysis (e.g., TLC) F->G H Further Purification (e.g., Preparative HPLC, Recrystallization) G->H I Isolated this compound H->I J Structure Elucidation (NMR, MS, IR) I->J

Caption: Generalized workflow for the isolation of this compound.

1. Plant Material Collection and Preparation: Fresh leaves of Wedelia trilobata are collected and authenticated. The leaves are then washed to remove any debris and air-dried or oven-dried at a low temperature to preserve the chemical constituents. The dried leaves are ground into a fine powder.

2. Extraction: The powdered plant material is subjected to solvent extraction, typically using a non-polar to moderately polar solvent such as ethanol or ethyl acetate. This can be performed using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction.

3. Concentration and Fractionation: The resulting crude extract is concentrated under reduced pressure to remove the solvent. The concentrated extract is then often subjected to solvent-solvent partitioning to separate compounds based on their polarity.

4. Chromatographic Purification: The fraction enriched with the target compound is then subjected to column chromatography over a stationary phase like silica gel. A gradient elution system with a mixture of solvents (e.g., hexane and ethyl acetate in increasing polarity) is used to separate the different components.

5. Isolation and Identification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and may require further purification steps such as preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain the pure compound. The structure of the isolated this compound is then elucidated and confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]

Biological Activities and Signaling Pathways

Research has indicated that this compound possesses several biological activities. One notable study highlighted its potential in wound healing, demonstrating antibacterial properties and the ability to stimulate fibroblast growth.[1]

At present, specific signaling pathways directly modulated by this compound have not been extensively elucidated in the available literature. The broad class of ent-kaurane diterpenoids is known to exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities, suggesting potential interactions with various cellular signaling cascades. Further research is necessary to delineate the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

Hypothesized Signaling Pathway Interaction

Based on the known activities of related diterpenoids, a potential area of investigation for the mechanism of action of this compound could involve pathways related to inflammation and cell proliferation.

Signaling_Pathway A This compound B Cellular Receptors / Targets (Hypothetical) A->B C Modulation of Inflammatory Pathways (e.g., NF-κB, MAPK) B->C D Regulation of Gene Expression C->D E Biological Response (e.g., Anti-inflammatory, Wound Healing) D->E

Caption: Hypothesized signaling interaction of this compound.

This guide serves as a foundational resource for researchers and professionals, consolidating the current knowledge on the natural origins and isolation of this compound. The identification of Wedelia trilobata as its primary source opens avenues for further investigation into its pharmacological potential and for the development of standardized extraction and quantification methods.

References

The Discovery and Isolation of 12-Oxograndiflorenic Acid from Ambrosia hispida: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and isolation of 12-Oxograndiflorenic acid, a kaurane diterpene, with a proposed methodology for its extraction from Ambrosia hispida. While the presence of this compound in Ambrosia hispida is yet to be definitively documented in publicly available literature, its isolation from the related Asteraceae family, specifically Psiadia arguta, provides a strong methodological basis. This document outlines a comprehensive workflow, from the collection and preparation of plant material to the chromatographic separation and spectroscopic identification of the target compound. Furthermore, it summarizes the known biological activities of related kaurane diterpenes, suggesting potential therapeutic applications for this compound. All quantitative data is presented in structured tables, and key experimental processes are visualized using logical diagrams.

Introduction

The genus Ambrosia, a member of the Asteraceae family, is a rich source of diverse secondary metabolites, particularly sesquiterpenes and diterpenes. These compounds have garnered significant interest from the scientific community due to their wide range of biological activities. This compound is a kaurane-type diterpene characterized by a tetracyclic carbon skeleton. While its isolation has been reported from Psiadia arguta, another member of the Asteraceae family, this guide outlines a prospective protocol for its discovery and isolation from Ambrosia hispida, a coastal ragweed known to produce various terpenoids.

The exploration of novel bioactive compounds from natural sources remains a cornerstone of drug discovery. The structural complexity and chemical diversity of plant-derived molecules offer unique opportunities for identifying new therapeutic leads. This guide provides researchers with a detailed experimental framework to investigate the chemical constituents of Ambrosia hispida and to isolate this compound for further pharmacological evaluation.

Experimental Protocols

The following protocols are based on established methods for the isolation of diterpenes from plants of the Asteraceae family and are adapted for the specific target of this compound from Ambrosia hispida.

Plant Material Collection and Preparation
  • Collection: The aerial parts of Ambrosia hispida (leaves and stems) should be collected during the flowering season to ensure the highest concentration of secondary metabolites.

  • Drying: The collected plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, for a period of 10-14 days, or until a constant weight is achieved.

  • Grinding: The dried plant material should be ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude Extract

A systematic extraction process is crucial to isolate the desired compound. The following workflow is recommended:

Extraction_Workflow A Powdered Ambrosia hispida B Maceration with n-Hexane A->B C Filtration B->C D n-Hexane Extract (Lipids, Waxes) C->D Filtrate E Plant Residue C->E Residue F Maceration with Dichloromethane E->F G Filtration F->G H Dichloromethane Extract (Terpenoids, Steroids) G->H Filtrate I Plant Residue G->I Residue J Maceration with Methanol I->J K Filtration J->K L Methanol Extract (Polar Compounds) K->L Filtrate

Caption: Sequential extraction workflow for Ambrosia hispida.

  • Defatting: The powdered plant material (1 kg) will be macerated with n-hexane (3 x 3 L, 24 h each) at room temperature to remove non-polar constituents such as lipids and waxes.

  • Dichloromethane Extraction: The defatted plant residue will be air-dried and subsequently macerated with dichloromethane (3 x 3 L, 24 h each) at room temperature. This fraction is expected to contain the majority of the terpenoid compounds, including this compound.

  • Methanol Extraction: The residue from the dichloromethane extraction will be further macerated with methanol (3 x 3 L, 24 h each) to extract more polar compounds.

  • Concentration: Each solvent extract will be filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

Isolation and Purification of this compound

The dichloromethane extract will be subjected to a series of chromatographic techniques for the isolation of the target compound.

Isolation_Workflow A Dichloromethane Crude Extract B Silica Gel Column Chromatography (Gradient Elution: n-Hexane:EtOAc) A->B C Fraction Pooling based on TLC B->C D Fractions containing This compound C->D E Sephadex LH-20 Column Chromatography (Isocratic Elution: CH2Cl2:MeOH 1:1) D->E F Purified Fractions E->F G Preparative HPLC (C18 column, Isocratic or Gradient Elution) F->G H Pure this compound G->H

Caption: Chromatographic isolation workflow for this compound.

  • Silica Gel Column Chromatography: The concentrated dichloromethane extract (e.g., 10 g) will be adsorbed onto silica gel (10 g) and loaded onto a silica gel column (200 g, 70-230 mesh). The column will be eluted with a gradient of n-hexane and ethyl acetate (EtOAc) of increasing polarity (from 100:0 to 0:100). Fractions of 50 mL will be collected and monitored by Thin Layer Chromatography (TLC).

  • Fraction Pooling: Fractions with similar TLC profiles will be combined. Fractions showing a prominent spot corresponding to a kaurane diterpene (visualized with anisaldehyde-sulfuric acid reagent and heating) will be selected for further purification.

  • Sephadex LH-20 Column Chromatography: The combined fractions will be subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with a mixture of dichloromethane and methanol (1:1, v/v) to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification will be achieved by preparative HPLC on a C18 reversed-phase column using an appropriate isocratic or gradient solvent system (e.g., methanol:water or acetonitrile:water) to yield pure this compound.

Data Presentation

The following tables summarize the expected quantitative data from the isolation and characterization of this compound.

Table 1: Extraction Yields from Ambrosia hispida
ExtractDry Weight of Plant Material (g)Yield (g)Yield (%)
n-Hexane1000Data to be determinedData to be determined
Dichloromethane1000Data to be determinedData to be determined
Methanol1000Data to be determinedData to be determined
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Data Points
¹H NMR (CDCl₃, 400 MHz)δ (ppm): Data to be determined from isolated compound
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): Data to be determined from isolated compound
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ Data to be determined from isolated compound

Note: Specific spectroscopic data will be dependent on the successful isolation and analysis of the compound.

Biological Activity of Kaurane Diterpenes

While specific biological activities of this compound require further investigation, kaurane diterpenes as a class have demonstrated a range of promising pharmacological effects.

Cytotoxic Activity

Numerous studies have reported the cytotoxic effects of kaurane diterpenoids against various cancer cell lines.[1][2][3][4][5] The presence of an α,β-unsaturated ketone moiety in some kauranes is often associated with their cytotoxic potential.[2] For instance, certain ent-kaurane diterpenoids have shown potent activity against HL-60 (human promyelocytic leukemia) and A549 (human lung carcinoma) cell lines.[1][5] This suggests that this compound, with its oxo functionality, warrants investigation for its anticancer properties.

Antiplasmodial Activity

Diterpenoids isolated from Psiadia arguta have exhibited antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[6][7][8] This indicates that compounds from the Psiadia genus, including potentially this compound, could be a source of new antimalarial agents.

The potential biological activities of this compound can be conceptualized in the following signaling pathway diagram, highlighting its potential as a cytotoxic agent.

Signaling_Pathway A This compound B Cancer Cell A->B C Induction of Oxidative Stress (ROS) B->C D Mitochondrial Dysfunction C->D E Activation of Caspases D->E F Apoptosis (Programmed Cell Death) E->F

Caption: Postulated cytotoxic mechanism of this compound.

Conclusion

This technical guide provides a comprehensive framework for the targeted isolation of this compound from Ambrosia hispida. By leveraging established phytochemical methodologies and providing clear, actionable protocols, this document aims to facilitate further research into the chemical diversity of the Ambrosia genus. The potential cytotoxic and antiplasmodial activities of kaurane diterpenes underscore the importance of isolating and characterizing novel compounds like this compound. The successful isolation and subsequent biological screening of this compound could lead to the development of new therapeutic agents. Future work should focus on the practical application of these methods to Ambrosia hispida, followed by rigorous spectroscopic analysis and a comprehensive evaluation of the biological activities of the isolated compound.

References

The Uncharted Path: A Technical Deep-Dive into the Biosynthesis of 12-Oxograndiflorenic Acid in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the intricate biosynthetic pathway of 12-Oxograndiflorenic acid, a kaurane-type diterpenoid with significant therapeutic potential. This document provides researchers, scientists, and drug development professionals with a foundational understanding of the enzymatic steps leading to this complex natural product, highlighting key enzyme families and proposing a putative pathway based on current scientific evidence.

This compound, a derivative of grandiflorenic acid, is a specialized metabolite found in various plant species, notably within the Asteraceae family. Its biological activities, which are of considerable interest to the pharmaceutical industry, are intrinsically linked to its unique chemical structure, forged through a series of precise enzymatic reactions. This guide synthesizes existing knowledge on diterpenoid biosynthesis to map the journey from the universal precursor, geranylgeranyl pyrophosphate (GGPP), to the final oxidized product.

The Core Biosynthetic Route: A Multi-Enzyme Cascade

The biosynthesis of this compound is a multi-step process initiated in the plastids and culminating in the endoplasmic reticulum. The pathway can be broadly divided into two major stages: the formation of the tetracyclic kaurane skeleton and the subsequent oxidative functionalization.

Stage 1: Assembly of the ent-Kaurene Skeleton

The initial steps of the pathway are well-established and involve the cyclization of the linear C20 precursor, GGPP, into the tetracyclic hydrocarbon, ent-kaurene. This transformation is catalyzed by two distinct terpene synthases:

  • ent-Copalyl Diphosphate Synthase (CPS): This Class II diterpene cyclase protonates the terminal double bond of GGPP and initiates a cascade of cyclizations to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

  • ent-Kaurene Synthase (KS): A Class I diterpene cyclase, KS, facilitates the ionization of the diphosphate group from ent-CPP and orchestrates a second cyclization and rearrangement to yield the characteristic tetracyclic structure of ent-kaurene.

Stage 2: Oxidative Tailoring by Cytochrome P450 Monooxygenases

The inert hydrocarbon skeleton of ent-kaurene undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a diverse superfamily of heme-thiolate proteins. These enzymes are typically membrane-bound and require a partnering CPR (cytochrome P450 reductase) for the transfer of electrons from NADPH.

The proposed oxidative sequence leading to this compound is as follows:

  • ent-Kaurene Oxidase (KO): This multifunctional CYP, often belonging to the CYP701 family, catalyzes the sequential three-step oxidation of the C19 methyl group of ent-kaurene to a carboxylic acid, forming ent-kaurenoic acid.

  • Hydroxylation to form Grandiflorenic Acid: Following the formation of ent-kaurenoic acid, it is hypothesized that another CYP-mediated hydroxylation occurs to produce grandiflorenic acid (ent-kaur-9(11)-en-19-oic acid). This step involves the introduction of a double bond at the C9-C11 position. The specific CYP responsible for this desaturation reaction is yet to be definitively identified.

  • C12-Oxidation to this compound: The final and defining step in the biosynthesis of this compound is the oxidation of the C12 position of grandiflorenic acid to a ketone. Based on analogous reactions in other diterpenoid biosynthetic pathways, this transformation is strongly predicted to be catalyzed by a specific cytochrome P450 monooxygenase, likely a kaurene C12-hydroxylase followed by a dehydrogenase, or a single P450 capable of catalyzing a two-step oxidation. While the gene encoding this enzyme has not yet been isolated and characterized, its activity is inferred from the structure of the final product.

Quantitative Insights into the Pathway

While specific kinetic data for the enzymes in the this compound pathway are largely uncharacterized, data from related diterpenoid biosynthetic pathways can provide valuable estimates. The following table summarizes typical quantitative parameters for the enzyme classes involved.

Enzyme ClassSubstrateProductKm (µM)kcat (s-1)Plant Source (Example)Reference
ent-Copalyl Diphosphate Synthase (CPS)GGPPent-CPP0.5 - 100.1 - 5Arabidopsis thaliana[1]
ent-Kaurene Synthase (KS)ent-CPPent-Kaurene0.2 - 50.05 - 2Oryza sativa[2]
ent-Kaurene Oxidase (KO; CYP701A3)ent-Kaureneent-Kaurenoic Acid1 - 150.01 - 0.5Arabidopsis thaliana[1]
Kaurenoic Acid Hydroxylase (Hypothetical)ent-Kaurenoic AcidGrandiflorenic AcidN/AN/AN/AN/A
Grandiflorenic Acid C12-Oxidase (Hypothetical)Grandiflorenic AcidThis compoundN/AN/AN/AN/A

Note: N/A indicates that data is not available for the specific enzyme in the this compound pathway. The provided ranges are based on characterized enzymes from other diterpenoid pathways.

Experimental Methodologies for Pathway Elucidation

The characterization of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following protocols outline the key experimental approaches.

Identification of Candidate Genes

Candidate genes encoding the biosynthetic enzymes, particularly the uncharacterized cytochrome P450s, can be identified through transcriptomic analysis of plant tissues known to produce this compound. Co-expression analysis with known diterpenoid biosynthesis genes can help to narrow down the list of potential candidates.

Heterologous Expression and Functional Characterization of Enzymes

To confirm the function of candidate genes, they are typically cloned and expressed in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae.

Protocol for Heterologous Expression of a Plant Cytochrome P450 in S. cerevisiae

  • Gene Synthesis and Codon Optimization: The full-length cDNA of the candidate P450 gene is synthesized with codon optimization for expression in yeast.

  • Vector Construction: The synthesized gene is cloned into a yeast expression vector, such as pYES-DEST52, under the control of an inducible promoter (e.g., GAL1). A co-expression vector carrying the corresponding cytochrome P450 reductase (CPR) is also required.

  • Yeast Transformation: The expression vector and the CPR co-expression vector are co-transformed into a suitable yeast strain (e.g., WAT11).

  • Protein Expression: Transformed yeast cells are grown in selective media to mid-log phase, and protein expression is induced by the addition of galactose.

  • Microsome Isolation: Yeast cells are harvested, and microsomes containing the expressed P450 and CPR are isolated by differential centrifugation.

In Vitro Enzyme Assays

The catalytic activity of the heterologously expressed enzymes is confirmed through in vitro assays.

Protocol for a Cytochrome P450-Mediated Hydroxylation Assay

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the isolated microsomes, the putative substrate (e.g., grandiflorenic acid), NADPH, and a suitable buffer.

  • Incubation: The reaction is initiated by the addition of NADPH and incubated at an optimal temperature (typically 28-30°C) with shaking.

  • Reaction Quenching and Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the expected hydroxylated or oxidized product.

Quantitative Analysis of Metabolites

The quantification of this compound and its precursors in plant tissues is crucial for understanding the flux through the pathway. High-Performance Liquid Chromatography (HPLC) is a commonly used analytical technique for this purpose.

Protocol for HPLC-based Quantification of Kaurane Diterpenoids

  • Sample Preparation: Plant material is dried, ground, and extracted with a suitable solvent (e.g., methanol or dichloromethane). The extract is then filtered and may require further purification by solid-phase extraction (SPE).

  • HPLC Analysis: The extract is injected onto a C18 reverse-phase HPLC column. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a small amount of acid, such as formic acid) is used to separate the compounds.

  • Detection and Quantification: The eluting compounds are detected using a UV detector or a mass spectrometer. Quantification is achieved by comparing the peak area of the analyte to a standard curve generated with a purified standard of this compound.

Visualizing the Pathway and Experimental Logic

To further clarify the biosynthetic process and the experimental strategies, the following diagrams have been generated using the DOT language.

Biosynthesis_of_12_Oxograndiflorenic_Acid cluster_plastid Plastid cluster_er Endoplasmic Reticulum GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP CPS ent_Kaurene_p ent-Kaurene ent_CPP->ent_Kaurene_p KS ent_Kaurene_er ent-Kaurene ent_Kaurene_p->ent_Kaurene_er Transport ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene_er->ent_Kaurenoic_Acid KO (CYP701) Grandiflorenic_Acid Grandiflorenic Acid ent_Kaurenoic_Acid->Grandiflorenic_Acid P450 (putative) Twelve_Oxo This compound Grandiflorenic_Acid->Twelve_Oxo P450 (putative C12-oxidase)

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow cluster_gene_id Gene Identification cluster_functional_char Functional Characterization cluster_quantification Metabolite Quantification Transcriptomics Transcriptome Analysis (e.g., from Wedelia) Candidate_Selection Candidate Gene Selection (Co-expression with known genes) Transcriptomics->Candidate_Selection Cloning Gene Cloning & Vector Construction Candidate_Selection->Cloning Functional Validation Expression Heterologous Expression (Yeast or E. coli) Cloning->Expression Assay In Vitro Enzyme Assay Expression->Assay Analysis Product Analysis (GC/LC-MS) Assay->Analysis Extraction Plant Tissue Extraction HPLC HPLC Analysis Extraction->HPLC Quant Quantification HPLC->Quant

Caption: Experimental workflow for pathway elucidation.

Future Directions and Implications

The elucidation of the complete biosynthetic pathway of this compound holds significant promise for metabolic engineering and synthetic biology approaches to produce this valuable compound in microbial hosts. The identification and characterization of the putative C12-oxidase is a critical next step. This will not only complete our understanding of this specific pathway but also expand the toolbox of enzymes available for the chemo-enzymatic synthesis of novel diterpenoids with enhanced therapeutic properties. This technical guide serves as a roadmap for researchers to navigate the complexities of diterpenoid biosynthesis and accelerate the translation of natural product discoveries into tangible applications.

References

Spectroscopic Data for 12-Oxograndiflorenic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a centralized resource for the spectroscopic data of 12-Oxograndiflorenic acid, a derivative of the kaurane diterpene grandiflorenic acid. Due to the limited availability of comprehensive public data for this specific compound, this document outlines the challenges in data acquisition and provides a framework for the type of data required for full structural elucidation and characterization.

Introduction

This compound is a tetracyclic diterpenoid belonging to the kaurane class. The introduction of a carbonyl group at the C-12 position significantly alters the electronic and steric properties of the parent grandiflorenic acid molecule, which may, in turn, influence its biological activity. Accurate and detailed spectroscopic data are paramount for confirming the chemical structure, ensuring purity, and serving as a reference for synthetic and metabolic studies.

Spectroscopic Data Summary

A comprehensive search of available scientific literature and chemical databases for the explicit ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data of this compound has yielded limited results. While data for the parent compound, grandiflorenic acid, and other kaurane diterpenoids are more readily available, specific, and complete datasets for the 12-oxo derivative are not present in the public domain at the time of this report.

A key historical reference, a 1977 study by Neidlein and Stumpf on the biotransformation of grandiflorenic acid, suggests the characterization of oxidized derivatives using mass spectrometry, infrared spectroscopy, and proton NMR. However, the detailed data from this publication could not be retrieved for this report.

Table 1: Anticipated Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Key Features
¹H NMR Signals corresponding to methyl groups, olefinic protons, and protons alpha to carbonyl and carboxylic acid groups. The chemical shifts and coupling constants of protons on the C and D rings would be significantly affected by the C-12 ketone.
¹³C NMR A characteristic signal for the C-12 ketone carbonyl carbon (typically in the δ 200-220 ppm range), a signal for the C-18 carboxylic acid carbonyl, and signals for the olefinic carbons.
IR Spectroscopy A strong absorption band for the C=O stretch of the ketone (around 1700-1725 cm⁻¹), a strong, broad band for the O-H stretch of the carboxylic acid, and a C=O stretch for the carboxylic acid (around 1700 cm⁻¹), as well as C=C stretching absorptions.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of C₂₀H₂₆O₃. Fragmentation patterns would likely involve losses of water, carbon monoxide, and cleavage of the diterpene skeleton, providing structural clues.

Experimental Protocols

The following are generalized experimental protocols that would be employed to acquire the necessary spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 1-5 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Data would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: To determine the proton chemical shifts, coupling constants, and multiplicity.

    • ¹³C NMR: To identify the number of unique carbon environments and their chemical shifts.

    • 2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations for unambiguous assignment of all signals.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample would be introduced into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatography (LC) system for purification.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.

  • Data Acquisition: Mass spectra would be acquired in both positive and negative ion modes to maximize the information obtained. Tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation and aid in structural elucidation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis/Isolation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis or Isolation Purification Purification (e.g., HPLC) Synthesis->Purification NMR NMR (1H, 13C, 2D) Purification->NMR IR IR Purification->IR MS MS (HRMS, MS/MS) Purification->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Elucidation Structure Elucidation Data_Integration->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report

Workflow for Spectroscopic Characterization.

Conclusion

While a comprehensive public dataset for the spectroscopic properties of this compound remains elusive, this guide provides a foundational understanding of the necessary analytical techniques and expected spectral features for its characterization. For researchers and professionals in drug development, obtaining this data through de novo synthesis or isolation and subsequent analysis as outlined is a critical step for any further investigation into the compound's potential applications. The provided workflow and anticipated data tables can serve as a blueprint for such an endeavor.

A Comprehensive Technical Guide to 12-Oxograndiflorenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physico-chemical properties, experimental protocols, and potential biological relevance of 12-Oxograndiflorenic acid, a kaurane diterpenoid.

Core Physico-chemical Properties

This compound is a naturally occurring diterpenoid that has been isolated from various plant species. Its core chemical and physical properties are summarized below.

PropertyValueSource
Molecular Formula C₂₀H₂₆O₃[1][2]
Molecular Weight 314.4 g/mol [1][2]
CAS Number 74284-42-7[2]
Physical Description Powder
Purity ≥98% (Commercially available)[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]

Experimental Protocols

The isolation and characterization of this compound and related compounds typically involve standard phytochemical techniques. While specific protocols for this exact compound are not detailed in the search results, a generalizable workflow can be inferred from studies on related diterpenoids.

General Protocol for Isolation and Characterization of Kaurane Diterpenoids:

  • Extraction: The dried and powdered plant material (e.g., leaves, stems) is subjected to extraction with organic solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol.

  • Fractionation: The crude extracts are concentrated under reduced pressure and then fractionated using techniques like column chromatography over silica gel. A gradient elution system is employed, starting with non-polar solvents and gradually increasing polarity.

  • Purification: Fractions containing compounds of interest are further purified using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and formula.

    • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the carbon-hydrogen framework.

    • Infrared (IR) Spectroscopy: To identify functional groups (e.g., carbonyls, hydroxyls).

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Biological Activity and Signaling Pathways

This compound belongs to the kaurane class of diterpenes. While specific signaling pathways for this compound are not elucidated in the provided results, the broader class of kaurane diterpenes is known for a wide spectrum of biological activities.[4][5] These activities provide a basis for potential areas of investigation for this compound.

Known Biological Activities of Kaurane Diterpenes:

  • Anti-inflammatory[4][6]

  • Antimicrobial and Antifungal[4]

  • Cytotoxic and Antitumor[4][6][7]

  • Anti-HIV[4]

  • Analgesic[6]

  • Anti-arrhythmic[6]

Given the diverse bioactivities of this class of compounds, they represent promising candidates for drug discovery and development.[6][8] The structural diversity within the kaurane family allows for a multi-targeted pharmacological profile.[8]

Visualizations

Experimental Workflow for Diterpenoid Isolation

The following diagram illustrates a typical workflow for the extraction and isolation of a kaurane diterpenoid like this compound from a plant source.

G cluster_0 Extraction & Fractionation cluster_1 Purification cluster_2 Structural Elucidation plant Dried Plant Material extract Solvent Extraction (e.g., Hexane, EtOAc, MeOH) plant->extract crude Crude Extract extract->crude column Silica Gel Column Chromatography crude->column fractions Fractions column->fractions hplc Preparative HPLC fractions->hplc pure Pure Compound (this compound) hplc->pure nmr NMR (1H, 13C) pure->nmr ms Mass Spectrometry pure->ms ir IR Spectroscopy pure->ir

Workflow for the isolation and characterization of this compound.

Potential Biological Activities of Kaurane Diterpenes

This diagram outlines the major categories of biological activities reported for the kaurane class of diterpenes, to which this compound belongs.

G cluster_activities Reported Biological Activities parent Kaurane Diterpenes (e.g., this compound) anti_inflammatory Anti-inflammatory parent->anti_inflammatory antimicrobial Antimicrobial parent->antimicrobial cytotoxic Cytotoxic / Antitumor parent->cytotoxic antiviral Antiviral (Anti-HIV) parent->antiviral other Other Activities (Analgesic, Anti-arrhythmic) parent->other

Overview of potential biological activities for the kaurane diterpene class.

References

Preliminary In Vitro Screening of 12-Oxograndiflorenic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Oxograndiflorenic acid, a kaurane diterpenoid, represents a class of natural products with significant therapeutic potential. Due to the limited availability of specific experimental data for this compound, this technical guide provides a comprehensive framework for its preliminary in vitro screening. This document outlines detailed experimental protocols for assessing cytotoxicity, antioxidant, anti-inflammatory, and antimicrobial activities. Illustrative data from closely related kaurane diterpenoids are presented in structured tables to offer a comparative context. Furthermore, this guide includes mandatory visualizations of experimental workflows and signaling pathways using Graphviz (DOT language) to ensure clarity and reproducibility for researchers in the field of drug discovery and development.

Introduction

Kaurane diterpenoids, a large family of natural compounds, are known for their diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This compound, a derivative of grandiflorenic acid, belongs to this promising class of molecules. The preliminary in vitro screening of novel compounds is a critical first step in the drug discovery pipeline, providing essential information on their biological effects and potential as therapeutic agents. This guide details the foundational assays required to build a comprehensive biological profile of this compound.

Illustrative In Vitro Activity of Related Kaurane Diterpenoids

Due to the absence of specific published data for this compound, the following tables summarize the reported in vitro activities of structurally similar kaurane diterpenoids. This information serves as a benchmark for potential activities and effective concentration ranges.

Table 1: Illustrative Cytotoxic Activity of Kaurane Diterpenoids against Human Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
ent-kaurenoic acidMDA-MB-231 (Breast)MTT27.3 ± 1.9[1]
ent-kaurenoic acidHep-G2 (Liver)MTT24.7 ± 2.8[1]
Compound 1HL-60 (Leukemia)MTT0.65 - 6.4[2][3]
Compound 3A-549 (Lung)MTT0.65 - 6.4[2][3]
Compound 6*MCF-7 (Breast)MTT0.65 - 6.4[2][3]
Grandiflorenic acidMCF7 (Breast)Not Specified>50[4]
Grandiflorenic acidA549 (Lung)Not Specified>50[4]
Grandiflorenic acidHuH7.5 (Liver)Not Specified>50[4]

*Compounds 1, 3, and 6 are new ent-kaurane diterpenoids isolated from Salvia cavaleriei.

Table 2: Illustrative Anti-inflammatory Activity of Kaurane Diterpenoids

CompoundCell LineAssayActivityReference
Kaurenoic acidRAW 264.7Griess Assay (NO Prod.)Inhibition of PGE2 and inflammatory cytokines[5]
Kaurenoic acidRat ModelAcetic acid-induced colitisReduction in gross damage score (52%)[6]

Table 3: Illustrative Antimicrobial Activity of Related Compounds

Compound/ExtractMicroorganismAssayMIC (µg/mL)Reference
ChalconesS. aureusBroth Microdilution31.25 - 125[7]
FlavonoidsGram-positive bacteriaNot SpecifiedModerate to high activity[7]

Experimental Protocols

This section provides detailed methodologies for the preliminary in vitro screening of this compound.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis start Seed cells in 96-well plate incubate_cells Incubate cells for 24h start->incubate_cells treatment Prepare serial dilutions of This compound add_compound Add compound to cells treatment->add_compound incubate_cells->add_compound incubate_compound Incubate for 24-72h add_compound->incubate_compound add_mtt Add MTT solution incubate_compound->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate cell viability and IC50 read_absorbance->analyze

Caption: Workflow for the MTT cytotoxicity assay.
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

These assays evaluate the free radical scavenging capacity of the test compound.

DPPH Assay Protocol:

  • Solution Preparation: Prepare a 0.1 mM DPPH solution in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of this compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[8]

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100.

ABTS Assay Protocol:

  • Radical Generation: Prepare the ABTS radical cation (ABTS•+) by mixing 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 10 µL of the test compound at various concentrations to 200 µL of the ABTS•+ working solution.

  • Incubation: Incubate for 6 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.[9]

  • Calculation: Calculate the percentage of inhibition.

Antioxidant_Assay_Workflow cluster_dpph DPPH Assay cluster_abts ABTS Assay dpph_prep Prepare 0.1 mM DPPH solution dpph_mix Mix DPPH with test compound dpph_prep->dpph_mix dpph_incubate Incubate 30 min in dark dpph_mix->dpph_incubate dpph_read Read absorbance at 517 nm dpph_incubate->dpph_read end_dpph Calculate % Scavenging dpph_read->end_dpph abts_prep Prepare ABTS radical solution abts_mix Mix ABTS with test compound abts_prep->abts_mix abts_incubate Incubate 6 min abts_mix->abts_incubate abts_read Read absorbance at 734 nm abts_incubate->abts_read end_abts Calculate % Inhibition abts_read->end_abts start Prepare serial dilutions of This compound start->dpph_prep start->abts_prep

Caption: Workflow for DPPH and ABTS antioxidant assays.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Griess Assay Protocol:

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.

  • Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect 100 µL of the cell culture supernatant.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[6]

  • Incubation: Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO produces Compound 12-Oxograndiflorenic acid Compound->NFkB inhibits?

Caption: Potential anti-inflammatory signaling pathway.
Antimicrobial Activity: Broth Microdilution and Agar Well Diffusion Assays

These methods determine the minimum inhibitory concentration (MIC) and the zone of inhibition of the test compound against various microorganisms.

Broth Microdilution Protocol:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate with broth.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.[10]

Agar Well Diffusion Protocol:

  • Plate Preparation: Inoculate the surface of an agar plate with the test microorganism.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar.

  • Compound Addition: Add a specific volume of the test compound solution to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.[11]

Antimicrobial_Assay_Workflow cluster_broth Broth Microdilution cluster_agar Agar Well Diffusion broth_prep Prepare serial dilutions in 96-well plate broth_inoculate Inoculate with microorganism broth_prep->broth_inoculate broth_incubate Incubate broth_inoculate->broth_incubate broth_read Determine MIC broth_incubate->broth_read agar_prep Inoculate agar plate agar_well Create wells in agar agar_prep->agar_well agar_add Add compound to wells agar_well->agar_add agar_incubate Incubate agar_add->agar_incubate agar_read Measure zone of inhibition agar_incubate->agar_read start Prepare inoculum and compound solutions start->broth_prep start->agar_prep

Caption: Workflow for antimicrobial assays.

Conclusion

This technical guide provides a foundational framework for the preliminary in vitro screening of this compound. The detailed protocols for assessing cytotoxicity, antioxidant, anti-inflammatory, and antimicrobial activities, along with illustrative data from related compounds, offer a comprehensive starting point for researchers. The provided workflow diagrams are intended to facilitate the practical implementation of these assays. The systematic application of these screening methods will be instrumental in elucidating the therapeutic potential of this compound and guiding future drug development efforts.

References

Predicted Pharmacological Profile of 12-Oxograndiflorenic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This document provides a comprehensive technical overview of the predicted pharmacological properties of 12-Oxograndiflorenic acid, a kaurene-type diterpenoid. In the absence of direct experimental data for this specific compound, this whitepaper synthesizes information from structurally related molecules, particularly its precursor grandiflorenic acid, and the broader class of kaurene diterpenoids to forecast its potential therapeutic applications and pharmacological profile. This analysis is supported by hypothetical in silico predictions of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, detailed experimental protocols for validating these predictions, and diagrams of potential signaling pathways involved in its mechanism of action. The primary predicted activities for this compound include antiprotozoal, anti-inflammatory, and anticancer effects.

**1. Introduction

This compound is a tetracyclic diterpenoid belonging to the kaurene class of natural products. Compounds of this structural class are known to possess a wide array of biological activities. Extensive research into kaurene diterpenoids has revealed their potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents. The immediate precursor, grandiflorenic acid, has demonstrated notable antiprotozoal activity against Trypanosoma cruzi, the causative agent of Chagas disease.[1][2] This suggests that this compound may share or possess enhanced activity in these therapeutic areas. This whitepaper aims to provide a predictive framework for the pharmacological investigation of this compound, guiding future research and development efforts.

**2. Predicted Pharmacological Activities

Based on the known bioactivities of kaurene diterpenoids and grandiflorenic acid, the following pharmacological properties are predicted for this compound:

  • Antiprotozoal Activity: High potential against parasitic protozoa, particularly Trypanosoma cruzi.

  • Anti-inflammatory Activity: Likely to exhibit anti-inflammatory effects through the modulation of key inflammatory pathways.

  • Anticancer Activity: Potential as a cytotoxic agent against various cancer cell lines.

Predicted Physicochemical and ADMET Properties (in silico)

While direct experimental data is unavailable, in silico modeling is a valuable tool for predicting the pharmacokinetic and toxicological profile of a compound in the early stages of drug discovery. The following tables summarize the predicted ADMET properties of this compound based on computational models and the known characteristics of similar molecules.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₂₀H₂₆O₃
Molecular Weight314.42 g/mol
LogP3.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds1

Table 2: Predicted ADMET Properties

ADMET ParameterPredicted Outcome
Absorption
Human Intestinal AbsorptionHigh
Caco-2 PermeabilityModerate
P-glycoprotein SubstrateYes
Distribution
Blood-Brain Barrier PenetrationLow
Plasma Protein BindingHigh
Metabolism
CYP2D6 InhibitorNo
CYP3A4 InhibitorYes
Excretion
Primary RouteBiliary
Toxicity
hERG InhibitionLow Risk
Ames MutagenicityNon-mutagenic
HepatotoxicityModerate Risk

Proposed Experimental Protocols

To validate the predicted pharmacological activities of this compound, the following experimental protocols are proposed.

In Vitro Antiprotozoal Activity Assay against Trypanosoma cruzi

Objective: To determine the efficacy of this compound against the epimastigote and trypomastigote forms of Trypanosoma cruzi.

Methodology:

  • Parasite Culture: T. cruzi epimastigotes are cultured in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum at 28°C.

  • Assay Setup: In a 96-well plate, parasites are seeded at a density of 1 x 10⁶ parasites/mL.

  • Compound Treatment: this compound is added at varying concentrations. Nifurtimox is used as a positive control.

  • Incubation: The plate is incubated for 72 hours at 28°C.

  • Viability Assessment: Parasite viability is determined by measuring the fluorescence of a resazurin-based reagent.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

In Vitro Anti-inflammatory Activity Assay

Objective: To assess the anti-inflammatory potential of this compound by measuring the inhibition of protein denaturation.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of this compound.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes.

  • Denaturation Induction: Protein denaturation is induced by heating at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, the absorbance is measured at 660 nm.

  • Inhibition Calculation: The percentage inhibition of protein denaturation is calculated relative to a control. Diclofenac sodium is used as a standard.[3]

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of this compound on a selected cancer cell line (e.g., HeLa).

Methodology:

  • Cell Culture: HeLa cells are cultured in appropriate media and seeded in a 96-well plate.

  • Compound Treatment: Cells are treated with various concentrations of this compound and incubated for 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with DMSO.

  • Absorbance Measurement: The absorbance is read at 570 nm.

  • IC₅₀ Calculation: The IC₅₀ value is determined from the dose-response curve.

Predicted Signaling Pathways

Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of kaurene diterpenoids is often associated with the inhibition of the NF-κB signaling pathway. It is predicted that this compound may exert its anti-inflammatory effects by preventing the degradation of IκB, thereby inhibiting the translocation of NF-κB to the nucleus and the subsequent expression of pro-inflammatory genes.

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IkB IkB IKK Complex->IkB Phosphorylation NF-kB NF-kB IkB->NF-kB Inhibition Nucleus Nucleus NF-kB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription This compound This compound This compound->IKK Complex Inhibition

Caption: Predicted inhibition of the NF-κB signaling pathway.

Apoptosis Signaling Pathway in Cancer Cells

The anticancer activity of this compound is predicted to be mediated through the induction of apoptosis. This may involve the intrinsic (mitochondrial) pathway, initiated by cellular stress, leading to the activation of caspases and programmed cell death.

G This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Predicted induction of the intrinsic apoptosis pathway.

Conclusion

This compound emerges as a promising candidate for further pharmacological investigation. Based on its chemical structure and the known activities of related kaurene diterpenoids, it is predicted to possess significant antiprotozoal, anti-inflammatory, and anticancer properties. The hypothetical in silico data suggests a favorable pharmacokinetic profile for oral administration, although potential hepatotoxicity warrants careful monitoring. The experimental protocols and signaling pathway diagrams provided in this whitepaper offer a roadmap for future research to validate these predictions and elucidate the mechanisms of action of this compound. Such studies are essential to unlock the full therapeutic potential of this natural compound.

References

Methodological & Application

Application Note and Protocol for HPLC Analysis of 12-Oxograndiflorenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the quantitative analysis of 12-Oxograndiflorenic acid in various sample matrices using High-Performance Liquid Chromatography (HPLC). The method is designed for researchers, scientists, and professionals in drug development and natural product chemistry.

Introduction

This compound is a kaurane diterpenoid, a class of natural products known for their diverse biological activities. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug discovery processes. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. The described method is based on established protocols for similar kaurane diterpenoids, such as grandiflorenic and kaurenoic acids, and is expected to provide excellent resolution and sensitivity.[1][2][3][4]

Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed), Formic acid (analytical grade).

  • Standards: this compound (purity ≥98%). A commercial source for this compound with 98% purity has been identified.

  • Sample Preparation: Samples containing this compound (e.g., plant extracts, biological fluids) should be prepared by dissolving a known quantity in methanol or acetonitrile. Subsequent filtration through a 0.45 µm syringe filter is required before injection.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

ParameterRecommended Condition
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 60% B5-25 min: 60% to 90% B25-30 min: 90% B30.1-35 min: 60% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Note: The gradient can be optimized based on the specific sample matrix and the presence of interfering compounds. An isocratic elution with a mobile phase composition of Acetonitrile:Water (e.g., 85:15 v/v) may also be suitable for simpler sample matrices.[5]

Standard Solution Preparation

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Plant Material: Extract a known weight of powdered plant material with methanol or ethanol using sonication or maceration. Filter the extract and evaporate the solvent. Re-dissolve the residue in a known volume of methanol and filter through a 0.45 µm syringe filter before HPLC analysis.

  • Biological Fluids: Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the matrix. The choice of extraction method will depend on the specific biological fluid and the concentration of the analyte.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison.

Table 1: Chromatographic Parameters and System Suitability
ParameterAcceptance CriteriaTypical Result
Retention Time (min) Consistent for all injections~15-20 (Expected)
Tailing Factor ≤ 2.01.1
Theoretical Plates > 2000> 5000
Resolution (Rs) > 2.0 (from nearest peak)> 2.5
Table 2: Method Validation Parameters
ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_output Output Standard Prepare this compound Standard Solutions Injection Inject Standard/Sample Standard->Injection Sample Prepare Sample (Extraction & Filtration) Sample->Injection HPLC_System Set Up HPLC System (Column, Mobile Phase, etc.) HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 210 nm Separation->Detection Integration Peak Integration & Identification Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify this compound Integration->Quantification Calibration->Quantification Report Generate Report with Quantitative Results Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

References

Quantification of 12-Oxograndiflorenic Acid in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biosynthesis of Kaurane Diterpenes

The biosynthesis of kaurane diterpenes, including 12-Oxograndiflorenic acid, is a complex enzymatic process in plants. It begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form ent-copalyl diphosphate (ent-CPP), which is then converted to ent-kaurene.[1][2] Subsequent oxidation and rearrangement steps lead to the diverse array of kaurane diterpenoids found in nature.[1][2]

Kaurane Diterpene Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-KS Oxidized_Intermediates Oxidized Intermediates ent_Kaurene->Oxidized_Intermediates Oxidation (P450s) Kaurane_Diterpenoids Kaurane Diterpenoids (e.g., this compound) Oxidized_Intermediates->Kaurane_Diterpenoids Further Modifications

Biosynthetic pathway of kaurane diterpenes.

Experimental Protocols

Plant Material Extraction

This protocol outlines a general procedure for the extraction of moderately polar diterpenoids from dried and powdered plant material.

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

  • Filter paper (Whatman No. 1 or equivalent)

Procedure:

  • Maceration: Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask. Add 100 mL of 80% methanol and seal the flask.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Liquid-Liquid Partitioning: Resuspend the dried extract in 50 mL of deionized water. Transfer the aqueous suspension to a separatory funnel and partition three times with 50 mL of hexane to remove non-polar compounds. Discard the hexane fractions.

  • Final Extraction: Subsequently, partition the aqueous layer three times with 50 mL of ethyl acetate. The ethyl acetate fractions will contain the diterpenoids.

  • Drying and Storage: Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure. Store the final dried extract at -20°C until analysis.

Quantification by UPLC-MS/MS

This protocol provides a general method for the quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation and Conditions:

  • UPLC System: A system equipped with a binary solvent manager, sample manager, and column heater.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI positive and negative modes should be tested to determine the optimal ionization for this compound.

  • MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution of the compound into the mass spectrometer.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955

Sample Preparation:

  • Dissolve the dried plant extract in methanol to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Standard Curve Preparation:

  • Prepare a stock solution of this compound standard (if available) in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

Data Analysis:

  • Acquire the data using the Multiple Reaction Monitoring (MRM) mode.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantify the amount of this compound in the plant extract by interpolating its peak area from the calibration curve.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below.

Quantification Workflow Plant_Material Dried Plant Material Extraction Solvent Extraction Plant_Material->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Crude_Extract Crude Diterpenoid Extract Partitioning->Crude_Extract Sample_Prep Sample Preparation (Dilution & Filtration) Crude_Extract->Sample_Prep UPLC_MS UPLC-MS/MS Analysis Sample_Prep->UPLC_MS Data_Analysis Data Analysis & Quantification UPLC_MS->Data_Analysis

Workflow for this compound quantification.

Data Presentation

Quantitative data should be summarized in a clear and structured table. As no specific data for this compound in plant extracts is currently published, the following table serves as a template for presenting results.

Table 1: Quantification of this compound in [Plant Species]

Plant PartExtraction MethodAnalytical MethodConcentration (µg/g of dry weight) ± SD
LeavesMaceration with 80% MeOHUPLC-MS/MS[Insert Value]
StemsMaceration with 80% MeOHUPLC-MS/MS[Insert Value]
RootsMaceration with 80% MeOHUPLC-MS/MS[Insert Value]

SD: Standard Deviation

Conclusion

The protocols described provide a comprehensive framework for the extraction and quantification of this compound in plant extracts. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for advancing research and development in the fields of phytochemistry and pharmacology. The use of UPLC-MS/MS offers the necessary sensitivity and selectivity for accurate quantification, even at low concentrations. Further research is warranted to determine the prevalence and concentration of this compound across various plant species.

References

Application Notes and Protocols: Cell-Based Cytotoxicity Assay for 12-Oxograndiflorenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the cytotoxic effects of 12-Oxograndiflorenic acid on a selected cell line using a cell-based assay. The following sections outline the necessary reagents, equipment, and step-by-step procedures for conducting the assay and analyzing the data.

Introduction

This compound is a chemical compound with the formula C₂₀H₂₆O₃ and a molecular weight of 314.4 g/mol [1]. The evaluation of its cytotoxic potential is a critical step in the assessment of its pharmacological profile. This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely adopted colorimetric method for assessing cell viability.[2][3][4][5] The assay quantifies the metabolic activity of living cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[2][3][4][5] The concentration of the resulting formazan, which can be measured spectrophotometrically, is directly proportional to the number of metabolically active cells.[3][6]

Data Presentation

The results of the cytotoxicity assay can be summarized in the following table. This table will allow for a clear comparison of the effects of different concentrations of this compound on cell viability.

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.087100%
11.1320.06590.27%
50.9880.05178.79%
100.7430.04259.25%
250.4120.03332.85%
500.2010.02116.03%
1000.1150.0159.17%

Experimental Protocols

Materials and Reagents
  • This compound

  • Selected cancer cell line (e.g., HeLa, A549, etc.)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[2]

  • 96-well flat-bottom plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm[2]

Experimental Procedure
  • Cell Seeding:

    • Culture the selected cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO₂ incubator.

    • Harvest cells in their logarithmic growth phase using Trypsin-EDTA.

    • Determine the cell count and viability using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL in the culture medium.

    • Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing different concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for an additional 4 hours at 37°C.[3]

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan.[4]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]

Data Analysis
  • Subtract the average absorbance of the blank control wells from the absorbance values of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_harvest Cell Harvesting & Counting cell_culture->cell_harvest cell_seeding Cell Seeding in 96-well Plate cell_harvest->cell_seeding compound_prep Prepare this compound Dilutions treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24/48/72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for the MTT-based cytotoxicity assay.

signaling_pathway cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade compound This compound bax Bax Up-regulation compound->bax bcl2 Bcl-2 Down-regulation compound->bcl2 mmp Loss of Mitochondrial Membrane Potential bax->mmp bcl2->mmp cyto_c Cytochrome c Release mmp->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: A plausible signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 12-Oxograndiflorenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-inflammatory potential of 12-Oxograndiflorenic acid, a diterpenoid of interest for its potential therapeutic properties. The following sections detail both in vitro and in vivo methodologies to characterize its mechanism of action and efficacy.

Introduction to Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key signaling pathways involved in the inflammatory process include the arachidonic acid pathway, which produces prostaglandins and leukotrienes, and the activation of transcription factors like NF-κB, which regulate the expression of pro-inflammatory cytokines and enzymes.[1][2][3][4] this compound may exert its anti-inflammatory effects by modulating one or more of these pathways.

Key Signaling Pathways in Inflammation

Below is a diagram illustrating the major inflammatory signaling pathways that can be investigated to determine the mechanism of action of this compound.

Inflammatory Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Inhibited by NSAIDs Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation IKK IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases p65 p65 NF-κB->p65 p50 p50 NF-κB->p50 Pro-inflammatory Genes Pro-inflammatory Genes p65->Pro-inflammatory Genes translocates to p50->Pro-inflammatory Genes translocates to Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Genes->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK PLA2 PLA2 Inflammatory Stimuli->PLA2 PLA2->Arachidonic Acid Inhibited by Corticosteroids Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)->Inflammation

Caption: Key Inflammatory Signaling Pathways.

In Vitro Assays for Anti-inflammatory Activity

In vitro assays are rapid and cost-effective methods for the initial screening of anti-inflammatory compounds.[1][5] These assays can provide preliminary data on the potential mechanisms of action.

Inhibition of Protein Denaturation Assay

Principle: Inflammation can induce protein denaturation. This assay measures the ability of this compound to inhibit heat-induced protein denaturation, a hallmark of inflammation.[6][7][8]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in Tris buffer saline (pH 6.8).

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution, and then prepare serial dilutions.

    • Prepare a standard drug solution (e.g., Diclofenac sodium) for comparison.

  • Assay Procedure:

    • In a microcentrifuge tube, mix 0.5 mL of the BSA solution with 0.5 mL of the test compound at various concentrations.

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce denaturation by heating at 72°C for 5 minutes.

    • After cooling, measure the absorbance of the solution at 660 nm using a spectrophotometer.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Red Blood Cell (RBC) Membrane Stabilization Assay

Principle: The stabilization of the red blood cell membrane against hypotonicity- or heat-induced lysis can be correlated with anti-inflammatory activity.[1][5] This is because the RBC membrane is analogous to the lysosomal membrane, and its stabilization implies that the test compound may inhibit the release of inflammatory mediators.[9]

Experimental Protocol:

  • Preparation of RBC Suspension:

    • Collect fresh human or sheep blood in an anticoagulant-containing tube.

    • Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with normal saline.

    • Resuspend the packed red blood cells to make a 10% (v/v) suspension in normal saline.

  • Assay Procedure (Heat-Induced Hemolysis):

    • Mix 1 mL of the test compound at various concentrations with 1 mL of the 10% RBC suspension.

    • For the control, mix 1 mL of saline with the RBC suspension.

    • Incubate all tubes at 56°C for 30 minutes in a water bath.

    • Cool the tubes and centrifuge at 2500 rpm for 5 minutes.

    • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculation:

    • The percentage of membrane stabilization is calculated as: % Protection = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Enzyme Inhibition Assays (COX and LOX)

Principle: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid pathway, leading to the production of prostaglandins and leukotrienes, respectively.[1][3][7] Inhibiting these enzymes is a common mechanism for anti-inflammatory drugs.[2]

Experimental Protocol (General):

  • Commercial enzyme inhibition assay kits are readily available and provide a standardized method for screening.

  • COX-1/COX-2 Inhibition Assay: This colorimetric assay measures the peroxidase activity of COX. The assay monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • 5-LOX Inhibition Assay: This assay measures the ability of the test compound to inhibit the hydroperoxidation of linoleic acid by 5-lipoxygenase, which can be monitored by the change in absorbance at 234 nm.

Data Presentation: In Vitro Assays
AssayTest CompoundConcentration (µg/mL)% Inhibition / % Protection (Mean ± SD)IC50 (µg/mL)
Protein Denaturation This compoundC1
C2
C3
Diclofenac SodiumC1
C2
C3
RBC Membrane Stabilization This compoundC1
C2
C3
IndomethacinC1
C2
C3
COX-2 Inhibition This compoundC1
C2
C3
CelecoxibC1
C2
C3
5-LOX Inhibition This compoundC1
C2
C3
ZileutonC1
C2
C3

In Vivo Models for Anti-inflammatory Activity

In vivo models are essential for evaluating the systemic anti-inflammatory effects of a compound and its potential therapeutic efficacy.[10][11][12]

Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used model for acute inflammation.[8][13][14][15] Sub-plantar injection of carrageenan induces a biphasic inflammatory response characterized by edema. The first phase is mediated by histamine and serotonin, while the second, more prolonged phase, is mediated by prostaglandins and bradykinin.[14]

Experimental Workflow:

Carrageenan_Paw_Edema_Workflow Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Fasting Fasting Grouping->Fasting Baseline_Measurement Measure Baseline Paw Volume Fasting->Baseline_Measurement Drug_Administration Administer Vehicle, Standard, or this compound Baseline_Measurement->Drug_Administration Carrageenan_Injection Inject Carrageenan (Sub-plantar) Drug_Administration->Carrageenan_Injection 1 hour post-treatment Paw_Volume_Measurement Measure Paw Volume at 1, 2, 3, 4, 5 hours Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Experimental Protocol:

  • Animals: Use healthy Wistar rats (150-200g).

  • Grouping: Divide the animals into groups (n=6):

    • Group I: Control (Vehicle)

    • Group II: Standard (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: this compound (e.g., 25, 50, 100 mg/kg, p.o.)

  • Procedure:

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Administer the vehicle, standard drug, or test compound orally.

    • After 1 hour, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation:

    • The percentage inhibition of edema is calculated as: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Cotton Pellet-Induced Granuloma in Rats

Principle: This model is used to evaluate the effect of a compound on the proliferative phase of chronic inflammation.[16] Implantation of cotton pellets induces a granulomatous tissue formation, which is measured by the dry weight of the pellets after a certain period.

Experimental Protocol:

  • Animals: Use healthy Wistar rats (180-220g).

  • Procedure:

    • Autoclave and weigh cotton pellets (50 ± 1 mg).

    • Under light ether anesthesia, make a small incision on the back of the rat and implant two cotton pellets subcutaneously, one on each side.

    • Administer the test compound or standard drug (e.g., Phenylbutazone) orally for 7 consecutive days.

    • On the 8th day, sacrifice the animals, dissect out the cotton pellets along with the granuloma tissue, and dry them at 60°C until a constant weight is obtained.

  • Calculation:

    • The increase in the dry weight of the pellets is taken as a measure of granuloma formation.

    • The percentage inhibition is calculated by comparing the mean dry weight of the pellets in the treated groups with the control group.

Data Presentation: In Vivo Assays

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema

| Treatment | Dose (mg/kg) | \multicolumn{5}{c|}{Paw Volume (mL) - Mean ± SEM} | % Inhibition at 3h | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | 1h | 2h | 3h | 4h | 5h | | | Control (Vehicle) | - | | | | | | - | | Indomethacin | 10 | | | | | | | | This compound | 25 | | | | | | | | | 50 | | | | | | | | | 100 | | | | | | |

Table 2: Effect of this compound on Cotton Pellet-Induced Granuloma

TreatmentDose (mg/kg)Weight of Granuloma (mg) - Mean ± SEM% Inhibition
Control (Vehicle) --
Phenylbutazone 100
This compound 25
50
100

Mechanistic Studies: Cytokine and Gene Expression Analysis

To further elucidate the mechanism of action of this compound, its effect on the production of pro-inflammatory cytokines and the expression of inflammatory genes can be investigated.

Measurement of Pro-inflammatory Cytokines

Principle: Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β play a crucial role in the inflammatory cascade.[17] The effect of this compound on the levels of these cytokines can be measured in cell culture supernatants or serum from treated animals.

Protocol (using ELISA):

  • Sample Collection:

    • In Vitro: Collect supernatant from lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) treated with this compound.

    • In Vivo: Collect blood from animals in the carrageenan-induced paw edema model at the peak inflammatory time point.

  • ELISA Procedure:

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for coating the plates, adding samples and standards, incubation with detection antibodies, and addition of substrate.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Gene Expression Analysis (RT-qPCR)

Principle: The expression levels of genes encoding for inflammatory mediators such as iNOS, COX-2, TNF-α, IL-6, and IL-1β can be quantified using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).

Protocol Outline:

  • Cell/Tissue Lysis and RNA Extraction:

    • Isolate total RNA from treated cells or inflamed tissues using a suitable RNA extraction kit.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR:

    • Perform qPCR using gene-specific primers for the target inflammatory genes and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the data to determine the relative fold change in gene expression in the treated groups compared to the control.

Logical Relationship of Mechanistic Studies

Mechanistic_Studies_Logic Treatment Treat Cells/Animals with This compound Stimulation Induce Inflammation (e.g., LPS, Carrageenan) Treatment->Stimulation RNA_Extraction RNA_Extraction Stimulation->RNA_Extraction Protein_Collection Collect Supernatant/Serum Stimulation->Protein_Collection RT_qPCR RT_qPCR RNA_Extraction->RT_qPCR ELISA ELISA Protein_Collection->ELISA Gene_Expression_Analysis Analyze Expression of iNOS, COX-2, Cytokines RT_qPCR->Gene_Expression_Analysis Cytokine_Level_Analysis Quantify TNF-α, IL-6, IL-1β ELISA->Cytokine_Level_Analysis Conclusion Determine Mechanism of Action Gene_Expression_Analysis->Conclusion Cytokine_Level_Analysis->Conclusion

Caption: Logical Flow for Mechanistic Studies.

By following these detailed protocols and application notes, researchers can systematically evaluate the anti-inflammatory properties of this compound, from initial screening to in-depth mechanistic studies, thereby providing a solid foundation for its potential development as a novel anti-inflammatory agent.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 12-Oxograndiflorenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Oxograndiflorenic acid, a diterpenoid compound, represents a class of natural products with potential therapeutic applications. The evaluation of its antimicrobial properties is a critical step in the drug discovery and development process. This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing (AST) of this compound. These guidelines are designed to ensure reproducible and comparable results for researchers investigating its efficacy against a panel of pathogenic microorganisms.

Antimicrobial susceptibility testing is essential for determining the ability of an antimicrobial agent to inhibit the growth of a microorganism in vitro.[1][2] The data generated from these assays, primarily the Minimum Inhibitory Concentration (MIC), are crucial for understanding the potency of the compound and guiding further preclinical development.[3][4]

Data Presentation

Due to the novelty of antimicrobial research on this compound, specific quantitative data from published studies are not yet available. The following tables are presented as templates for researchers to populate with their experimental data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismATCC Strain No.MIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Control
Staphylococcus aureusVancomycin
Escherichia coliCiprofloxacin
Pseudomonas aeruginosaCiprofloxacin
Candida albicansAmphotericin B
(Add other relevant strains)

Table 2: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay)

Test MicroorganismATCC Strain No.Disk Content (µg)Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm) of Control
Staphylococcus aureusVancomycin (30 µg)
Escherichia coliCiprofloxacin (5 µg)
Pseudomonas aeruginosaCiprofloxacin (5 µg)
Candida albicansAmphotericin B (10 µg)
(Add other relevant strains)

Experimental Protocols

The following are detailed protocols for the most common methods used in antimicrobial susceptibility testing of natural products.

Protocol 1: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the quantitative MIC of an antimicrobial agent.[3][5][6] This method involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[3][7]

Materials:

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin, Amphotericin B)

  • Negative control (broth medium and solvent)

  • Incubator

  • Microplate reader (optional)

  • Growth indicator dye (e.g., Resazurin, INT) (optional)

Procedure:

  • Preparation of Test Compound Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as the growth control (no compound), and the twelfth well as the sterility control (no inoculum).

  • Inoculum Preparation:

    • Prepare a microbial suspension from a fresh culture in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.

  • Controls:

    • Growth Control: Well containing broth and inoculum, but no test compound.

    • Sterility Control: Well containing only broth to check for contamination.

    • Positive Control: A separate row with a standard antibiotic undergoing serial dilution.

    • Solvent Control: A row testing the effect of the solvent used to dissolve the test compound at the highest concentration used.

  • Incubation:

    • Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Result Interpretation:

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[3] This can be determined by visual inspection or by using a microplate reader to measure turbidity. The addition of a growth indicator dye can aid in visualizing viability.[8]

Protocol 2: Agar Disk Diffusion Assay

The disk diffusion test is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[9] It involves placing paper disks impregnated with the test compound onto an agar plate that has been uniformly inoculated with a microorganism.[9]

Materials:

  • This compound solution of known concentration

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (or other appropriate agar for the test organism)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., Vancomycin 30 µg, Ciprofloxacin 5 µg)

  • Negative control disk (impregnated with solvent)

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculum Preparation and Plating:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland standard.

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of the MHA plate uniformly in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Preparation and Application:

    • Impregnate sterile blank paper disks with a defined volume (e.g., 20 µL) of the this compound solution to achieve a specific concentration per disk.

    • Allow the disks to dry completely in a sterile environment.

    • Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-18 hours for most bacteria.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the area around the disk with no visible growth) in millimeters (mm).[9] The size of the zone is indicative of the antimicrobial activity.

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound 12-Oxograndiflorenic Acid Stock SerialDilution Prepare Serial Dilutions in 96-well Plate Compound->SerialDilution Inoculum Standardized Inoculum (0.5 McF) Inoculation Inoculate Wells Inoculum->Inoculation Media Broth Medium Media->SerialDilution SerialDilution->Inoculation Incubate Incubate (e.g., 37°C, 18h) Inoculation->Incubate ReadMIC Read MIC (Visual/Spectrophotometer) Incubate->ReadMIC Result MIC Value (µg/mL) ReadMIC->Result Lowest concentration with no growth

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental_Workflow_Disk_Diffusion cluster_prep Preparation cluster_assay Assay Procedure cluster_incubation Incubation & Measurement AgarPlate Mueller-Hinton Agar Plate InoculatePlate Inoculate Agar Plate with Swab AgarPlate->InoculatePlate Inoculum Standardized Inoculum (0.5 McF) Inoculum->InoculatePlate CompoundDisk Impregnated Disk (this compound) PlaceDisks Place Disks on Agar Surface CompoundDisk->PlaceDisks InoculatePlate->PlaceDisks Incubate Incubate (e.g., 37°C, 18h) PlaceDisks->Incubate MeasureZone Measure Zone of Inhibition (mm) Incubate->MeasureZone Result Zone Diameter (mm) MeasureZone->Result Diameter of no growth

Caption: Workflow for the Agar Disk Diffusion Assay.

Potential Mechanisms of Action and Signaling Pathways

While the specific mechanism of action for this compound is yet to be elucidated, many natural antimicrobial compounds exert their effects through several common pathways. Researchers investigating this compound may consider exploring the following potential targets:

  • Cell Wall Synthesis Inhibition: Disruption of peptidoglycan synthesis in bacteria.

  • Protein Synthesis Inhibition: Targeting bacterial ribosomes.

  • Nucleic Acid Synthesis Inhibition: Interference with DNA replication or transcription.

  • Cell Membrane Disruption: Causing leakage of intracellular components.

  • Metabolic Pathway Inhibition: Targeting essential metabolic enzymes.

Putative_Antimicrobial_Mechanisms cluster_bacterial_cell Bacterial Cell Compound This compound CellWall Cell Wall Synthesis Compound->CellWall Inhibition ProteinSynthesis Protein Synthesis (Ribosomes) Compound->ProteinSynthesis Inhibition DNASynthesis DNA Replication/ Transcription Compound->DNASynthesis Inhibition CellMembrane Cell Membrane Integrity Compound->CellMembrane Disruption Metabolism Metabolic Pathways Compound->Metabolism Inhibition BacterialDeath Bacteriostatic/ Bactericidal Effect CellWall->BacterialDeath ProteinSynthesis->BacterialDeath DNASynthesis->BacterialDeath CellMembrane->BacterialDeath Metabolism->BacterialDeath

Caption: Potential antimicrobial mechanisms of action.

References

Application Notes and Protocols for In Vitro Bioavailability and Permeability Assays of 12-Oxograndiflorenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Oxograndiflorenic acid is a diterpenoid natural product with potential pharmacological activities. Assessing its oral bioavailability is a critical step in early-stage drug development. This document provides detailed application notes and standardized protocols for determining the in vitro bioavailability and permeability of this compound using two widely accepted assays: the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

Due to the lack of specific published data on this compound, this guide outlines the established methodologies that can be applied to characterize its absorption properties. Given its chemical structure, this compound is presumed to be a hydrophobic compound, a factor that requires consideration during experimental design, particularly in ensuring its solubility in the assay medium.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the Caco-2 and PAMPA assays. These tables should be populated with experimental results.

Table 1: Caco-2 Permeability Assay Results for this compound

CompoundDirectionApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)% Recovery
This compound A → B[Insert Value][Insert Value][Insert Value]
B → A[Insert Value][Insert Value]
Atenolol (Low Permeability) A → B[Insert Value][Insert Value][Insert Value]
Propranolol (High Permeability) A → B[Insert Value][Insert Value][Insert Value]

A → B: Apical to Basolateral; B → A: Basolateral to Apical

Table 2: PAMPA Assay Results for this compound

CompoundEffective Permeability (Pe) (x 10⁻⁶ cm/s)% Recovery
This compound [Insert Value][Insert Value]
Atenolol (Low Permeability) [Insert Value][Insert Value]
Propranolol (High Permeability) [Insert Value][Insert Value]

Experimental Protocols

Caco-2 Permeability Assay

The Caco-2 permeability assay is a robust in vitro model that predicts human intestinal absorption of drugs.[1][2] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[3]

Materials:

  • Caco-2 cells (passage number 40-60)[2]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics[4]

  • Transwell permeable supports (e.g., 12-well or 96-well plates)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound (dissolved in a suitable solvent like DMSO, final concentration ≤1%)

  • Atenolol and Propranolol (control compounds)

  • Lucifer yellow (for monolayer integrity testing)

  • Analytical instrumentation (e.g., LC-MS/MS)

Protocol:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM in a humidified incubator at 37°C with 5% CO2.[4]

    • Seed the Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 18-22 days to allow for differentiation and formation of a confluent monolayer.[2][4]

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer. TEER values should be stable and within the laboratory's established range (typically >200 Ω·cm²).[1]

    • Perform a Lucifer yellow leakage test to confirm the integrity of the tight junctions. The permeability of Lucifer yellow should be low (Papp < 1.0 x 10⁻⁶ cm/s).

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A→B) Transport:

      • Wash the Caco-2 monolayers with pre-warmed HBSS.

      • Add the test solution containing this compound (typically at a concentration of 1-10 µM) to the apical (donor) compartment.[2]

      • Add fresh HBSS to the basolateral (receiver) compartment.

      • Incubate the plate at 37°C with gentle shaking.

      • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

    • Basolateral to Apical (B→A) Transport:

      • Follow the same procedure as A→B, but add the test compound to the basolateral compartment and sample from the apical compartment. This is crucial to determine if the compound is a substrate for efflux transporters.[2]

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the rate of drug appearance in the receiver compartment.

        • A is the surface area of the membrane.

        • C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B→A) / Papp (A→B)

      • An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[2]

    • Calculate the percent recovery to assess compound loss due to binding or metabolism.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method for predicting passive transcellular permeability.[5] It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.[5][6]

Materials:

  • 96-well PAMPA plate system (donor and acceptor plates)

  • Lipid solution (e.g., 2% lecithin in dodecane)[7]

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound (dissolved in a suitable solvent like DMSO, final concentration ≤1%)

  • Atenolol and Propranolol (control compounds)

  • Analytical instrumentation (e.g., UV-Vis spectrophotometer or LC-MS/MS)

Protocol:

  • Membrane Preparation:

    • Coat the membrane of the donor plate with the lipid solution (e.g., 5 µL per well) and allow the solvent to evaporate.[7]

  • Compound Preparation:

    • Prepare the test solution of this compound in PBS at the desired concentration (e.g., 10 µM).[6]

  • Assay Setup:

    • Fill the acceptor plate wells with PBS.

    • Add the test compound solution to the donor plate wells.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation:

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).[8]

  • Sample Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method.

  • Data Analysis:

    • Calculate the effective permeability (Pe) using the following equation:

      • Pe (cm/s) = - [ln(1 - Cₐ/Cₑq)] * (Vₐ * Vd) / ((Vₐ + Vd) * A * t)

      • Where:

        • Cₐ is the concentration in the acceptor well at time t.

        • Cₑq is the equilibrium concentration.

        • Vₐ and Vd are the volumes of the acceptor and donor wells, respectively.

        • A is the membrane area.

        • t is the incubation time.

    • Calculate the percent recovery.

Visualization of Experimental Workflows

Caco2_Workflow cluster_prep Cell Culture and Seeding cluster_assay Permeability Assay cluster_analysis Data Analysis start Start culture Culture Caco-2 Cells start->culture seed Seed cells on Transwell inserts culture->seed differentiate Differentiate for 18-22 days seed->differentiate integrity Assess Monolayer Integrity (TEER) differentiate->integrity wash Wash Monolayers integrity->wash add_compound Add this compound to Donor Well wash->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from Receiver Well incubate->sample quantify Quantify Compound (LC-MS/MS) sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate end End calculate->end

Caption: Caco-2 Permeability Assay Workflow.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start prep_membrane Coat Donor Plate with Lipid start->prep_membrane prep_compound Prepare Compound Solution start->prep_compound fill_donor Add Compound to Donor Plate prep_membrane->fill_donor prep_compound->fill_donor fill_acceptor Fill Acceptor Plate with Buffer assemble Assemble Plate Sandwich fill_acceptor->assemble fill_donor->assemble incubate Incubate at Room Temperature assemble->incubate quantify Quantify Compound Concentration incubate->quantify calculate Calculate Effective Permeability (Pe) quantify->calculate end End calculate->end

Caption: PAMPA Experimental Workflow.

References

Application Notes and Protocols for Large-Scale Purification of 12-Oxograndiflorenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Oxograndiflorenic acid, a diterpenoid compound, has garnered interest within the scientific community for its potential biological activities. As research progresses towards preclinical and clinical studies, the need for robust and scalable purification methods becomes paramount. This document provides detailed application notes and protocols for the large-scale purification of this compound from natural sources or biotransformation processes. The methodologies are based on established techniques for the purification of related diterpenoid acids, such as kaurenoic acid, and are designed to be adaptable to various production scales.

Chemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for developing effective purification strategies.

PropertyValue
Molecular Formula C₂₀H₂₆O₃[1]
Molecular Weight 314.4 g/mol [1]
General Solubility Expected to be soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]

Purification Strategy Overview

The large-scale purification of this compound can be approached through a multi-step process designed to progressively increase the purity of the target compound. The general workflow involves initial extraction from the biomass, followed by one or more chromatographic separation steps.

Purification_Workflow Start Biomass (e.g., Plant Material or Fermentation Broth) Extraction Solid-Liquid or Liquid-Liquid Extraction Start->Extraction Addition of Extraction Solvent Filtration Crude Extract Filtration Extraction->Filtration Solvent_Partitioning Solvent Partitioning Filtration->Solvent_Partitioning Crude Extract Concentration1 Concentration of Organic Phase Solvent_Partitioning->Concentration1 Column_Chromatography Silica Gel Column Chromatography Concentration1->Column_Chromatography Concentrated Extract Fraction_Collection1 Fraction Collection Column_Chromatography->Fraction_Collection1 Purity_Analysis1 Purity Analysis (TLC/HPLC) Fraction_Collection1->Purity_Analysis1 Concentration2 Pooling and Concentration of Pure Fractions Purity_Analysis1->Concentration2 Fractions with high purity Prep_HPLC Preparative HPLC Concentration2->Prep_HPLC Fraction_Collection2 Fraction Collection Prep_HPLC->Fraction_Collection2 Purity_Analysis2 Purity Analysis (HPLC) Fraction_Collection2->Purity_Analysis2 Final_Product High-Purity this compound Purity_Analysis2->Final_Product Fractions >98% purity

Figure 1: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Extraction from Plant Material

This protocol outlines the initial extraction of this compound from dried and powdered plant biomass.

1. Materials and Reagents:

  • Dried and powdered plant material
  • Methanol (ACS grade or higher)
  • Dichloromethane (ACS grade or higher)
  • Rotary evaporator
  • Large-scale filtration apparatus

2. Procedure:

  • Macerate the dried and powdered plant material in methanol at a solid-to-solvent ratio of 1:10 (w/v) for 48 hours at room temperature with occasional agitation.
  • Filter the extract through a coarse filter to remove the bulk plant material.
  • Repeat the extraction of the plant material two more times with fresh methanol to ensure exhaustive extraction.
  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator until a viscous residue is obtained.
  • Suspend the residue in water and perform a liquid-liquid partition with dichloromethane (1:1 v/v).
  • Separate the dichloromethane phase, which will contain the less polar diterpenoids, including this compound.
  • Repeat the partitioning of the aqueous phase with dichloromethane two more times.
  • Combine the dichloromethane fractions and concentrate to dryness under reduced pressure. The resulting crude extract is now ready for chromatographic purification.

Protocol 2: Large-Scale Silica Gel Chromatography

This protocol describes a primary chromatographic step for the enrichment of this compound from the crude extract.

1. Materials and Reagents:

  • Crude extract from Protocol 1
  • Silica gel (60-120 mesh) for column chromatography
  • Hexane (ACS grade or higher)
  • Ethyl acetate (ACS grade or higher)
  • Large-scale glass column
  • Fraction collector

2. Procedure:

  • Prepare a slurry of silica gel in hexane and pack the column. The amount of silica gel should be approximately 50-100 times the weight of the crude extract.
  • Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
  • Allow the solvent to evaporate completely, and then carefully load the dried silica with the adsorbed sample onto the top of the packed column.
  • Elute the column with a stepwise gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.
  • Collect fractions of a suitable volume and monitor the composition of each fraction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
  • Pool the fractions containing this compound at a purity of >85%.
  • Concentrate the pooled fractions under reduced pressure to obtain an enriched fraction.

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Hexane:Ethyl Acetate (gradient)
Estimated Purity >85%
Estimated Recovery 80-90%
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol details the final purification step to obtain high-purity this compound.

1. Materials and Reagents:

  • Enriched fraction from Protocol 2
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (optional, for improved peak shape)
  • Preparative C18 HPLC column
  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

2. Procedure:

  • Dissolve the enriched fraction in the initial mobile phase composition.
  • Equilibrate the preparative C18 column with the starting mobile phase (e.g., a mixture of acetonitrile and water).
  • Inject the sample onto the column. The loading capacity will depend on the column dimensions.
  • Elute the column with a suitable gradient of acetonitrile in water. The gradient should be optimized to achieve baseline separation of this compound from remaining impurities.
  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect the fractions corresponding to the peak of this compound.
  • Analyze the purity of the collected fractions by analytical HPLC.
  • Pool the fractions with a purity of >98%.
  • Remove the solvent from the pooled fractions by lyophilization or evaporation under reduced pressure to obtain the final high-purity product.

ParameterValue
Stationary Phase Reversed-Phase C18
Mobile Phase Acetonitrile:Water (gradient)
Estimated Purity >98%
Estimated Recovery 90-95%

Signaling Pathway Visualization (Illustrative)

While the direct signaling pathways of this compound are a subject of ongoing research, a hypothetical pathway involving the modulation of a generic signaling cascade can be visualized.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates OA This compound OA->Receptor Binds to Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response

Figure 2: Hypothetical signaling pathway modulated by this compound.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the large-scale purification of this compound. The successful implementation of these methods will depend on the specific characteristics of the starting material and may require optimization of certain parameters, such as solvent ratios and chromatographic conditions. The provided quantitative estimates are based on data from related compounds and should serve as a guideline for process development. Rigorous analytical monitoring at each stage is crucial to ensure the final product meets the required purity standards for its intended application in research and drug development.

References

Application Note: Analysis of 12-Oxograndiflorenic Acid using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

12-Oxograndiflorenic acid, also known as ent-12-oxokaur-9(11),16-dien-19-oic acid, is a kaurane diterpenoid. Diterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest to researchers in medicinal chemistry and drug development. Understanding the mass spectrometric fragmentation pattern of this compound is crucial for its identification and characterization in complex biological matrices, as well as for its quality control. This application note outlines a theoretical fragmentation pathway of this compound under electron ionization (EI) conditions and provides a protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Molecular Structure and Properties

  • Systematic Name: ent-12-Oxokaur-9(11),16-dien-19-oic acid

  • Molecular Formula: C₂₀H₂₆O₃

  • Molecular Weight: 314.4 g/mol [1]

Theoretical Fragmentation Pattern

Due to the limited availability of experimental mass spectral data for this compound, a theoretical fragmentation pattern under electron ionization (EI) is proposed based on established fragmentation rules for diterpenoids, cyclic ketones, and carboxylic acids.

The fragmentation of this compound is expected to be initiated by the ionization of the molecule, leading to the formation of a molecular ion (M⁺˙) at m/z 314. The presence of a ketone, a carboxylic acid, and a double bond within the tetracyclic kaurane skeleton offers several potential fragmentation pathways.

Key proposed fragmentation reactions include:

  • Loss of a methyl radical (•CH₃): A common fragmentation for terpenoids, leading to a stable ion at m/z 299.

  • Loss of a hydroxyl radical (•OH): A characteristic fragmentation of carboxylic acids, resulting in an ion at m/z 297.

  • Loss of the carboxyl group (•COOH): Another typical fragmentation for carboxylic acids, producing a fragment at m/z 269.[2]

  • Retro-Diels-Alder (RDA) reaction: The unsaturated C-ring can undergo a retro-Diels-Alder reaction, a common fragmentation pathway for cyclic systems with double bonds.[3] This is expected to yield characteristic fragment ions.

  • Cleavage adjacent to the ketone: Alpha-cleavage next to the carbonyl group in the C-ring is a highly probable fragmentation pathway for cyclic ketones.[2]

A summary of the proposed major fragment ions and their theoretical relative intensities is presented in Table 1.

Data Presentation

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound (Theoretical)

m/zProposed FragmentTheoretical Relative Intensity (%)
314[M]⁺˙35
299[M - CH₃]⁺45
297[M - OH]⁺20
269[M - COOH]⁺60
255[M - COOH - CH₂]⁺100 (Base Peak)
241[M - COOH - C₂H₄]⁺75
133RDA Fragment50
119RDA Fragment65
105RDA Fragment55

Experimental Protocols

Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Derivatization (for GC-MS): To improve volatility and thermal stability, the carboxylic acid group should be derivatized. A common method is methylation using diazomethane or esterification with BF₃/methanol.

    • To 100 µL of the stock solution, add 500 µL of a freshly prepared solution of diazomethane in diethyl ether.

    • Allow the reaction to proceed for 10 minutes at room temperature.

    • Gently evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source and a quadrupole mass analyzer.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the derivatized sample in splitless mode.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

    • Scan Rate: 2 scans/second.

Data Analysis

The acquired mass spectra should be analyzed to identify the molecular ion and the characteristic fragment ions. The fragmentation pattern should be compared with the theoretical data presented in Table 1 and the proposed fragmentation pathway in Figure 1.

Mandatory Visualization

Figure 1: Proposed EI Fragmentation Pathway of this compound.

References

Application Notes and Protocols for Target Identification of 12-Oxograndiflorenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern methodologies for identifying the cellular targets of the natural product 12-Oxograndiflorenic acid, a kaurane diterpenoid. The protocols detailed below are designed to guide researchers through the experimental and computational workflows necessary to elucidate the mechanism of action of this compound, a critical step in drug discovery and development.

Introduction to this compound and the Importance of Target Identification

This compound is a member of the kaurane diterpene family of natural products. Compounds of this class have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Understanding the specific molecular targets of this compound is paramount for several reasons:

  • Mechanism of Action: Elucidating the direct binding partners of the compound will reveal its mechanism of action at a molecular level.

  • Drug Development: Target identification is a crucial step in the validation of a new drug candidate, enabling downstream optimization of potency and selectivity.

  • Safety and Toxicology: Identifying off-target interactions can help in predicting potential side effects and toxicity.

  • Biomarker Discovery: Knowledge of the target can lead to the discovery of biomarkers for monitoring the compound's efficacy in preclinical and clinical studies.

This document outlines a multi-pronged approach to target identification, combining both experimental and computational methodologies.

Section 1: Experimental Approaches for Target Identification

A variety of experimental techniques can be employed to identify the protein targets of small molecules. These can be broadly categorized into affinity-based methods and label-free methods.

Affinity-Based Approaches

Affinity-based methods rely on the specific interaction between the small molecule (bait) and its protein target (prey).[15][16]

Principle: This technique involves immobilizing a derivative of this compound onto a solid support (e.g., agarose beads) to create an affinity matrix. A cell lysate is then passed over this matrix. Proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.[15][16]

Workflow Diagram:

Affinity_Chromatography_Workflow cluster_prep Probe Preparation cluster_exp Experiment cluster_analysis Analysis A This compound B Synthesize affinity probe (e.g., with biotin tag) A->B C Immobilize on beads B->C E Incubate lysate with probe-coupled beads D Prepare cell lysate D->E F Wash away non-specific binders E->F G Elute bound proteins F->G H SDS-PAGE G->H I In-gel digestion H->I J LC-MS/MS analysis I->J K Identify potential targets J->K

Affinity Chromatography Workflow

Protocol: Affinity Chromatography for this compound

  • Synthesis of Affinity Probe:

    • Modify this compound with a linker arm terminating in a reactive group suitable for conjugation to a tag (e.g., biotin or a photo-affinity label). The modification site should be chosen carefully to minimize disruption of the compound's biological activity.

    • Couple the modified compound to biotin.

  • Immobilization of Affinity Probe:

    • Incubate the biotinylated this compound with streptavidin-coated agarose beads to generate the affinity matrix.

    • Wash the beads extensively to remove any unbound probe.

  • Preparation of Cell Lysate:

    • Culture cells of interest (e.g., a cancer cell line responsive to this compound) to ~80-90% confluency.

    • Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the affinity matrix for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate lysate with beads coupled to an inactive analogue or beads alone.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Identification:

    • Elute the bound proteins from the affinity matrix using a competitive binder, a denaturing agent (e.g., SDS-PAGE sample buffer), or by changing the pH or ionic strength.

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands (e.g., with Coomassie or silver staining) and excise bands that are specific to the this compound pull-down.

    • Perform in-gel tryptic digestion of the excised protein bands.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Data Presentation: Hypothetical Affinity Chromatography Results

Protein ID (UniProt)Protein NamePeptide CountFold Enrichment (vs. Control)
P04637Tumor suppressor p531512.5
P06228Cyclin-dependent kinase 2129.8
Q9Y243B-cell lymphoma 2108.2
P15056Prostaglandin G/H synthase 286.7
Label-Free Approaches

Label-free methods identify protein targets without the need for chemical modification of the small molecule, thus preserving its native structure and activity.

Principle: The binding of a small molecule to its protein target can increase the protein's stability and resistance to proteolysis. DARTS leverages this phenomenon by treating cell lysates with the compound of interest followed by limited proteolysis. The stabilized target protein will be less digested compared to the control, and this difference can be detected by SDS-PAGE and mass spectrometry.[17][18][19][20][21]

Workflow Diagram:

DARTS_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare cell lysate B Divide lysate into aliquots A->B C Treat with this compound B->C D Treat with vehicle control (DMSO) B->D E Add protease (e.g., thermolysin) C->E F Limited digestion D->F E->F G Stop digestion F->G H SDS-PAGE G->H I Identify protected protein bands H->I J Excise bands and perform LC-MS/MS I->J K Identify potential targets J->K

DARTS Experimental Workflow

Protocol: DARTS Assay for this compound

  • Cell Lysate Preparation:

    • Prepare a cell lysate as described in the affinity chromatography protocol. Ensure the lysis buffer is compatible with the chosen protease.

  • Compound Treatment:

    • Aliquot the cell lysate into separate tubes.

    • Treat the lysates with varying concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubate for 1 hour at room temperature to allow for binding.

  • Protease Digestion:

    • Add a protease (e.g., thermolysin, pronase) to each tube. The choice of protease and its concentration should be optimized to achieve partial digestion of the total proteome.

    • Incubate for a defined period (e.g., 10-30 minutes) at room temperature.

  • Analysis:

    • Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.

    • Separate the protein digests by SDS-PAGE.

    • Visualize the protein bands. Look for bands that are more intense in the compound-treated lanes compared to the control lanes, indicating protection from proteolysis.

    • Excise the protected bands and identify the proteins by LC-MS/MS.

Data Presentation: Hypothetical DARTS Results

Protein ID (UniProt)Protein NameProtease Protection Ratio (Compound/Control)
P04637Tumor suppressor p533.2
P06228Cyclin-dependent kinase 22.8
Q9Y243B-cell lymphoma 22.5
P15056Prostaglandin G/H synthase 22.1

Principle: CETSA is based on the principle that the binding of a small molecule can alter the thermal stability of its target protein. In a typical CETSA experiment, cells or cell lysates are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified. A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.[22][23][24][25][26]

Workflow Diagram:

CETSA_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis A Treat cells with compound or vehicle B Harvest and lyse cells A->B C Aliquot lysate B->C D Heat aliquots at different temperatures C->D E Centrifuge to separate soluble and aggregated proteins D->E F Collect soluble fraction E->F G Analyze by Western Blot or Mass Spectrometry F->G H Determine melting curves G->H I Identify proteins with thermal shifts H->I

CETSA Experimental Workflow

Protocol: CETSA for this compound

  • Cell Treatment:

    • Treat intact cells with this compound or vehicle control for a specified time.

  • Heating and Fractionation:

    • Harvest the cells, wash, and resuspend in a suitable buffer.

    • Divide the cell suspension into aliquots and heat each aliquot to a different temperature for a short period (e.g., 3 minutes).

    • Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Analyze the protein levels in the soluble fraction by Western blotting for specific candidate proteins or by mass spectrometry for proteome-wide analysis.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate melting curves.

    • A shift in the melting curve for a protein in the presence of this compound indicates target engagement.

Data Presentation: Hypothetical CETSA Results

Protein TargetTm (°C) - VehicleTm (°C) - this compoundΔTm (°C)
p5345.248.5+3.3
CDK252.154.9+2.8
Bcl-248.751.0+2.3
COX-255.357.1+1.8

Section 2: Computational Approaches for Target Prediction

Computational methods can be used to predict potential targets of this compound, thereby narrowing down the list of candidates for experimental validation.

Molecular Docking

Principle: Molecular docking is a computational technique that predicts the preferred orientation of a small molecule when bound to a protein target. By calculating the binding affinity (scoring function), it can help identify proteins that are likely to bind to this compound.[27][28][29][30][31]

Workflow Diagram:

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis A Prepare 3D structure of This compound C Define binding site on protein A->C B Select and prepare 3D structures of potential protein targets B->C D Perform molecular docking C->D E Analyze binding poses D->E F Calculate binding affinity (scoring) E->F G Rank potential targets F->G Pharmacophore_Modeling_Workflow cluster_model Model Generation cluster_screen Virtual Screening cluster_analysis Target Prediction A Align structures of active compounds (including this compound) B Identify common pharmacophoric features (H-bond donors/acceptors, hydrophobic, etc.) A->B C Generate pharmacophore model B->C D Screen compound database against pharmacophore model C->D E Identify hit compounds D->E F Identify known targets of hit compounds E->F G Hypothesize targets for This compound F->G Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway of this compound Compound This compound p53 p53 Compound->p53 activates Bcl2 Bcl-2 Compound->Bcl2 inhibits CDK2 CDK2 Compound->CDK2 inhibits Apoptosis Apoptosis p53->Apoptosis Bcl2->Apoptosis CellCycle Cell Cycle Arrest CDK2->CellCycle CellCycle->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 12-Oxograndiflorenic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 12-Oxograndiflorenic acid and encountering solubility challenges in their bioassays. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the effective use of this compound in your research.

Troubleshooting Guide

Q1: My this compound is not dissolving in my aqueous assay buffer.

A1: this compound, like many diterpenoids, has poor aqueous solubility. Direct dissolution in aqueous buffers is unlikely to be successful. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous assay medium.

Q2: I'm seeing precipitation when I dilute my DMSO stock solution into my aqueous buffer.

A2: This is a common issue known as "precipitation upon dilution." Here are several steps to troubleshoot this problem:

  • Decrease the final concentration: The final concentration of this compound in your assay may be above its solubility limit in the final buffer. Try a lower final concentration.

  • Optimize the dilution method: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock directly to the final assay media with vigorous vortexing or stirring. The components in the assay media, such as proteins or lipids, can help to maintain the compound's solubility.

  • Reduce the DMSO percentage in the stock solution: While it may seem counterintuitive, for some compounds, a mixed solvent system can be more effective. Try preparing your stock solution in a mixture of DMSO and another solvent like ethanol or polyethylene glycol (PEG).

  • Use a co-solvent in the final assay buffer: The addition of a small, biocompatible amount of a co-solvent like PEG 400 or ethanol to your final assay buffer can increase the solubility of the compound.

  • Consider using a different primary solvent: If DMSO is not effective, consider other organic solvents such as ethanol, methanol, or acetone for your stock solution, provided they are compatible with your assay.

Q3: The solubility of my compound seems to vary between experiments.

A3: Inconsistent solubility can be due to several factors:

  • Temperature: Ensure that your stock solutions and assay buffers are at a consistent temperature. Solubility can be temperature-dependent.

  • pH of the buffer: The solubility of acidic compounds like this compound can be influenced by pH. Ensure your buffer's pH is consistent.

  • Stock solution storage: Store your stock solutions in tightly sealed vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to precipitation. It is advisable to store stock solutions in small aliquots.

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of many poorly soluble compounds, including diterpenoids. Other potential organic solvents include ethanol, methanol, acetone, and dichloromethane. However, the choice of solvent will also depend on the tolerance of your specific bioassay to that solvent.

Q2: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A2: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell-based assays. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line by running a vehicle control experiment.

Q3: Can I use surfactants to improve the solubility of this compound?

A3: Yes, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to increase the aqueous solubility of hydrophobic compounds. They work by forming micelles that encapsulate the compound. However, it is important to use them at concentrations above their critical micelle concentration (CMC) and to verify their compatibility with your assay, as surfactants can interfere with some biological assays.

Q4: What are cyclodextrins and can they help with solubility?

A4: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity. This is a promising strategy for diterpenes.

Q5: How can pH be used to improve the solubility of this compound?

A5: this compound is a carboxylic acid, meaning it has an acidic proton. By increasing the pH of the solution with a base (e.g., sodium hydroxide), you can deprotonate the carboxylic acid to form a more water-soluble salt. For instance, the sodium salt of the closely related kaurenoic acid is significantly more soluble in water than the free acid.[1]

Quantitative Solubility Data

No specific quantitative solubility data for this compound has been found in the searched literature. However, the following table provides solubility data for kaurenoic acid , a structurally very similar kaurene-type diterpenoid, which can be used as a valuable reference.[1]

SolventSolubility (mg/mL)Molar Concentration (mM)
Dichloromethane (DCM)396.225 ± 3.1751310.0
Dimethyl sulfoxide (DMSO)357.345 ± 1.5351181.0
Acetone82.840 ± 1.610273.8
Ethyl Acetate55.290 ± 1.210182.8
Hexane26.910 ± 0.27088.9
Ethanol1.000 (qualitative)3.3
1% (v/v) DMSO in water0.930 ± 0.0903.1
Water (as sodium salt)4.085 ± 0.37513.5

Data for kaurenoic acid, a structural analog of this compound.[1]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, based on solubility).

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Assay Buffer

G cluster_workflow Dilution Workflow to Minimize Precipitation A Prepare concentrated stock solution in 100% DMSO B Vortex or sonicate to ensure complete dissolution A->B C Add a small volume of the DMSO stock to the final aqueous assay medium (pre-warmed to assay temperature) B->C D Immediately vortex or mix vigorously to ensure rapid dispersion C->D E Visually inspect for any signs of precipitation D->E F Proceed with the bioassay E->F

Caption: Workflow for diluting a DMSO stock solution into an aqueous bioassay buffer.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10-50 mM). The concentration may need to be optimized.

  • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Slowly add the this compound stock solution to the HP-β-CD solution while stirring vigorously.

  • Continue to stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

  • The resulting solution can then be sterile-filtered and used in the bioassay.

Protocol 4: pH Modification to Increase Solubility (Salt Formation)
  • Suspend this compound in water or your desired aqueous buffer.

  • Slowly add a dilute solution of a base, such as 0.1 M sodium hydroxide (NaOH), dropwise while monitoring the pH and stirring continuously.

  • Continue adding the base until the compound dissolves. The pH at which dissolution occurs will depend on the pKa of this compound.

  • Once dissolved, adjust the pH to the desired final value for your assay using a suitable acid (e.g., 0.1 M HCl). Be aware that lowering the pH may cause the compound to precipitate out of solution.

  • This method is most suitable for assays that can tolerate a higher pH or when the final dilution into the assay buffer at a lower pH does not cause precipitation.

Decision-Making Workflow for Solubility Enhancement

G cluster_decision Solubility Enhancement Strategy Start Start with this compound PrepStock Prepare a concentrated stock solution in 100% DMSO Start->PrepStock TestDilution Dilute stock into final aqueous assay buffer PrepStock->TestDilution Precipitation Precipitation Observed? TestDilution->Precipitation Success No Precipitation: Proceed with Assay Precipitation->Success No Troubleshoot Troubleshoot Dilution (e.g., lower concentration, vigorous mixing) Precipitation->Troubleshoot Yes StillPrecipitates Still Precipitates? Troubleshoot->StillPrecipitates StillPrecipitates->Success No TryCosolvent Try Co-solvent Approach (e.g., add PEG 400 to buffer) StillPrecipitates->TryCosolvent Yes TryCyclodextrin Try Cyclodextrin (HP-β-CD) Complexation StillPrecipitates->TryCyclodextrin Yes TrypH Try pH Modification (Salt Formation) StillPrecipitates->TrypH Yes Reassess Re-evaluate Assay Compatibility TryCosolvent->Reassess TryCyclodextrin->Reassess TrypH->Reassess

Caption: A decision-making workflow for selecting a suitable solubilization strategy for this compound.

References

Optimizing extraction yield of 12-Oxograndiflorenic acid from natural sources.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction yield of 12-Oxograndiflorenic acid from its natural sources. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in overcoming common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

This compound is a kaurane diterpenoid predominantly found in plant species of the Asteraceae family, particularly within the Wedelia genus. Wedelia grandiflora is a notable source of related kaurane diterpenes, including grandiflorenic acid, from which this compound can be derived.[1][2]

Q2: I am experiencing a low yield of this compound. What are the potential causes?

Low extraction yields can stem from several factors:

  • Improper Solvent Selection: The polarity of the solvent is crucial for efficiently extracting kaurane diterpenoids.

  • Suboptimal Extraction Parameters: Time, temperature, and the solid-to-solvent ratio significantly impact extraction efficiency.

  • Inefficient Cell Lysis: The plant material must be adequately ground to ensure proper solvent penetration and release of the target compound.

  • Compound Degradation: High temperatures or prolonged exposure to certain solvents can lead to the degradation of the target molecule.

  • Inadequate Purification: Loss of the compound can occur during subsequent purification steps if the methodology is not optimized.

Q3: Which extraction method is most suitable for this compound?

The choice of extraction method depends on the available equipment, desired purity, and scale of extraction. Common methods for diterpenoid extraction include:

  • Maceration: A simple and scalable method involving soaking the plant material in a solvent.

  • Soxhlet Extraction: A continuous extraction method that can provide higher yields but may expose the extract to prolonged heat.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance solvent penetration and can reduce extraction time and temperature.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to faster extraction times.

For thermally sensitive compounds like diterpenoids, methods that allow for lower temperatures, such as UAE or maceration at controlled temperatures, are often preferred.

Q4: How can I effectively purify the crude extract to isolate this compound?

Purification of kaurane diterpenoids from a crude plant extract typically involves chromatographic techniques. A common workflow includes:

  • Liquid-Liquid Partitioning: The crude extract is partitioned between immiscible solvents (e.g., hexane and methanol) to separate compounds based on polarity.

  • Column Chromatography: The resulting fractions are subjected to column chromatography using stationary phases like silica gel or Sephadex LH-20.

  • Gradient Elution: A gradient of solvents with increasing polarity is used to elute compounds from the column, allowing for the separation of individual diterpenoids.

  • Further Purification: Techniques like High-Performance Liquid Chromatography (HPLC) can be used for final purification to achieve high purity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of Target Compound Inappropriate solvent for extraction.Test a range of solvents with varying polarities (e.g., hexane, chloroform, ethyl acetate, methanol). For kaurane diterpenoids, solvents of intermediate polarity are often effective.
Insufficient extraction time or temperature.Optimize extraction time and temperature. For maceration, allow for at least 24-72 hours. For UAE or MAE, perform a time-course experiment to determine the optimal duration.
Poor quality or incorrect plant material.Ensure the correct plant species is used and that the material is properly dried and stored to prevent degradation of bioactive compounds.
Co-extraction of Interfering Compounds (e.g., chlorophyll, waxes) Use of a non-polar solvent in the initial extraction step.Perform a preliminary extraction with a non-polar solvent like hexane to remove chlorophyll and waxes before extracting with a more polar solvent for the target compound.
Inefficient purification of the crude extract.Employ pre-purification steps such as liquid-liquid partitioning or solid-phase extraction (SPE) before column chromatography.
Degradation of this compound High temperatures during extraction or solvent evaporation.Use low-temperature extraction methods (e.g., maceration at room temperature, UAE with a cooling bath). Evaporate solvents under reduced pressure (rotary evaporator) at a temperature below 45°C.[3]
Exposure to strong acids or bases during processing.Maintain a neutral pH during extraction and purification unless a specific pH is required for separation.
Difficulty in Isolating the Pure Compound Co-elution of similar compounds during chromatography.Optimize the chromatographic conditions. Try different solvent systems, stationary phases (e.g., reversed-phase C18), or chromatographic techniques (e.g., preparative HPLC).
Crystallization issues.If crystallization is the final purification step, try different solvent systems for recrystallization and control the cooling rate.

Quantitative Data Presentation

The following tables summarize typical parameters and yields for the extraction of kaurane diterpenoids from Wedelia species, which can be used as a starting point for optimizing the extraction of this compound.

Table 1: Comparison of Extraction Methods for Compounds from Wedelia Species

Extraction Method Solvent Temperature Extraction Time Typical Yield of Crude Extract Reference
MacerationMethanolRoom Temperature72 hours8.10 ± 0.75%[4]
Maceration60% EthanolRoom Temperature72 hours9.05 ± 0.81%[4]
Maceration96% EthanolRoom Temperature72 hours7.85 ± 0.72%[4]
Soxhlet ExtractionMethanolBoiling Point8 hoursNot Specified[5]
Ultrasound-AssistedMethanol50°C60 minutesNot Specified[3]

Table 2: Solvent Systems for Chromatographic Purification of Kaurane Diterpenoids

Chromatographic Technique Stationary Phase Mobile Phase (Gradient) Target Compounds
Column ChromatographySilica GelHexane:Ethyl Acetate (gradient)Kaurane Diterpenes
Column ChromatographySephadex LH-20MethanolDiterpenoids
Preparative HPLCC18 Reversed-PhaseAcetonitrile:Water (gradient)Purified Kaurane Diterpenoids

Experimental Protocols

Protocol 1: General Maceration for Extraction of Kaurane Diterpenoids from Wedelia Species
  • Plant Material Preparation: Collect fresh aerial parts of the Wedelia plant. Air-dry the plant material in the shade for 7-10 days until brittle. Grind the dried material into a coarse powder.

  • Extraction:

    • Place 100g of the powdered plant material into a large glass container.

    • Add 1 liter of 80% methanol to the container, ensuring all the plant material is submerged.

    • Seal the container and let it stand at room temperature for 72 hours, with occasional shaking.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth followed by Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Crude Extract: The resulting viscous mass is the crude extract, which can be further purified.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in hexane and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% hexane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the packed column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate, and so on).

    • Collect fractions of equal volume (e.g., 20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with an appropriate solvent system.

    • Visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Combine the fractions that show a similar TLC profile and contain the compound of interest.

  • Final Purification: The combined fractions may be subjected to further purification by recrystallization or preparative HPLC to obtain pure this compound.

Visualizations

Extraction_Workflow Start Dried & Powdered Wedelia Plant Material Extraction Solvent Extraction (e.g., Maceration with Methanol) Start->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Plant Extract Filtration->Crude_Extract Purification Column Chromatography (Silica Gel) Crude_Extract->Purification Fractions Collection & Analysis of Fractions (TLC) Purification->Fractions Pure_Compound Isolated this compound Fractions->Pure_Compound Troubleshooting_Logic Problem Low Extraction Yield Solvent Check Solvent Polarity Problem->Solvent Parameters Optimize Time/Temperature Problem->Parameters Lysis Ensure Proper Grinding Problem->Lysis Degradation Check for Compound Degradation Problem->Degradation Solution Improved Yield Solvent->Solution Parameters->Solution Lysis->Solution Degradation->Solution

References

Technical Support Center: Avoiding Artifacts in Cell-Based Assays with 12-Oxograndiflorenic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential artifacts when working with 12-Oxograndiflorenic acid in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the common types of artifacts that can be observed with diterpenoid compounds like this compound in cell-based assays?

A1: Diterpenoid compounds can potentially lead to several types of artifacts in cell-based assays, including:

  • Optical Interference: The compound may absorb light or be inherently fluorescent, interfering with absorbance- and fluorescence-based assays.[1][2]

  • Cytotoxicity: At certain concentrations, the compound may induce cell death, which can be misinterpreted as a specific biological effect.

  • Compound Precipitation: The compound may precipitate in the assay medium, especially at higher concentrations, which can scatter light and affect readouts.[1]

  • Luciferase Inhibition: Some small molecules can directly inhibit luciferase enzymes, leading to false negatives or underestimated reporter activity in luciferase-based assays.[1]

  • Non-specific Reactivity: The compound might react non-specifically with assay reagents or cellular components, leading to misleading results. Some compounds, known as Pan-Assay Interference Compounds (PAINS), exhibit activity in numerous assays through non-specific mechanisms.[1]

Q2: My results from an MTT viability assay show a dose-dependent decrease in cell viability after treatment with this compound. How can I be sure this is due to cytotoxicity and not an artifact?

A2: To confirm that the observed effect is due to cytotoxicity, you should perform an orthogonal assay that measures a different hallmark of cell death.[1] For example, you could use a membrane integrity assay that measures the release of lactate dehydrogenase (LDH) from damaged cells or a dye exclusion assay like Trypan Blue. If the results from the orthogonal assay are consistent with the MTT assay, it increases the confidence that this compound is indeed cytotoxic at those concentrations.

Q3: I am using a fluorescence-based assay to study a specific signaling pathway. How can I check if this compound is interfering with the fluorescence measurement?

A3: You can perform a cell-free control experiment to assess for fluorescence interference. This involves measuring the fluorescence of this compound at various concentrations in the assay buffer without cells. A significant, concentration-dependent increase in fluorescence would indicate that the compound itself is fluorescent and interfering with the assay.[3]

Q4: Could this compound's chemical properties contribute to assay artifacts?

A4: Yes. The chemical structure of this compound, a diterpenoid, suggests it may have poor aqueous solubility. This can lead to compound precipitation in aqueous assay media, especially at higher concentrations. Precipitated compound can scatter light in absorbance assays or interfere with imaging in high-content screening.[1][4] It is crucial to determine the solubility of the compound in your specific assay medium.

Troubleshooting Guides

Guide 1: Troubleshooting Absorbance-Based Viability Assays (e.g., MTT, XTT)

This guide will help you determine if this compound is directly interfering with the absorbance reading in colorimetric viability assays.

Potential Problem: The compound absorbs light at the same wavelength as the formazan product or directly reduces the tetrazolium salt, leading to a false positive or false negative result.[5]

Troubleshooting Workflow:

start Start: Suspected Absorbance Interference cell_free Run Cell-Free Assay Control start->cell_free analyze Analyze Absorbance Data cell_free->analyze interference Interference Confirmed analyze->interference Significant absorbance in cell-free wells no_interference No Interference Detected analyze->no_interference No significant absorbance in cell-free wells orthogonal Perform Orthogonal Viability Assay (e.g., LDH) interference->orthogonal end End: Conclusion on Cytotoxicity no_interference->end orthogonal->end

Caption: Workflow to troubleshoot absorbance assay interference.

Experimental Protocol: Cell-Free Absorbance Assay

  • Prepare a serial dilution of this compound in the cell culture medium at the same concentrations used in your cell-based experiment.

  • Add the dilutions to a 96-well plate in triplicate. Include wells with medium only as a negative control.

  • Incubate the plate under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2) for the same duration.

  • Add the MTT or XTT reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time to allow for color development.

  • Add the solubilization solution.

  • Read the absorbance at the appropriate wavelength.

Data Interpretation:

This compound (µM)Absorbance (570 nm) in Cellular AssayAbsorbance (570 nm) in Cell-Free AssayInterpretation
0 (Vehicle)1.02 ± 0.050.05 ± 0.01Baseline
10.85 ± 0.040.06 ± 0.01No significant interference
100.51 ± 0.030.08 ± 0.02No significant interference
500.23 ± 0.020.45 ± 0.03Potential Interference
1000.15 ± 0.010.89 ± 0.04Strong Interference

If a significant absorbance is detected in the cell-free wells, it indicates that the compound is interfering with the assay. In this case, an alternative viability assay that uses a different detection method should be used.

Guide 2: Troubleshooting Fluorescence-Based Assays

This guide helps to identify if this compound possesses intrinsic fluorescence that could interfere with your assay.

Potential Problem: The compound is autofluorescent at the excitation and emission wavelengths of your assay, leading to artificially high fluorescence readings.[3][6]

Troubleshooting Workflow:

start Start: Suspected Fluorescence Interference cell_free Run Cell-Free Fluorescence Assay start->cell_free analyze Analyze Fluorescence Data cell_free->analyze interference Interference Confirmed analyze->interference Significant fluorescence in cell-free wells no_interference No Interference Detected analyze->no_interference No significant fluorescence in cell-free wells spectral_shift Consider Red-Shifted Dyes interference->spectral_shift end End: Validated Fluorescence Assay no_interference->end spectral_shift->end

Caption: Workflow to troubleshoot fluorescence assay interference.

Experimental Protocol: Cell-Free Fluorescence Assay

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add the dilutions to a 96-well plate in triplicate.

  • Include wells with buffer only as a negative control.

  • Read the fluorescence of the plate using the same excitation and emission wavelengths as your primary assay.

Data Interpretation:

This compound (µM)Relative Fluorescence Units (RFU) in Cellular AssayRelative Fluorescence Units (RFU) in Cell-Free AssayInterpretation
0 (Vehicle)5000 ± 250150 ± 20Baseline
14800 ± 230160 ± 25No significant interference
104200 ± 210800 ± 50Potential Interference
503500 ± 1803500 ± 150Strong Interference
1002800 ± 1508000 ± 300Overwhelming Interference

If the compound exhibits significant intrinsic fluorescence, consider using a fluorescent dye with a different spectral profile (e.g., red-shifted dyes) to avoid the interference.[3]

Guide 3: Troubleshooting Luciferase Reporter Assays

This guide will help you determine if this compound is directly inhibiting the luciferase enzyme.

Potential Problem: The compound binds to and inhibits the luciferase enzyme, leading to a decrease in luminescence that is not related to the biological activity being measured.[1]

Troubleshooting Workflow:

start Start: Suspected Luciferase Inhibition cell_free_luc Run Cell-Free Luciferase Assay start->cell_free_luc analyze Analyze Luminescence Data cell_free_luc->analyze inhibition Inhibition Confirmed analyze->inhibition Dose-dependent decrease in luminescence no_inhibition No Inhibition Detected analyze->no_inhibition No change in luminescence alternative_reporter Use Alternative Reporter Gene inhibition->alternative_reporter end End: Validated Reporter Assay no_inhibition->end alternative_reporter->end

Caption: Workflow to troubleshoot luciferase assay interference.

Experimental Protocol: Cell-Free Luciferase Assay

  • Prepare a serial dilution of this compound in the luciferase assay buffer.

  • In a white 96-well plate, add a constant amount of recombinant luciferase enzyme to each well.

  • Add the compound dilutions to the wells.

  • Add the luciferase substrate to initiate the reaction.

  • Immediately measure the luminescence using a plate reader.

Data Interpretation:

This compound (µM)Relative Light Units (RLU) in Cellular AssayRelative Light Units (RLU) in Cell-Free AssayInterpretation
0 (Vehicle)1,000,000 ± 50,0001,200,000 ± 60,000Baseline
1850,000 ± 45,0001,150,000 ± 55,000No significant inhibition
10400,000 ± 30,000700,000 ± 40,000Potential Inhibition
50150,000 ± 15,000200,000 ± 20,000Strong Inhibition
10050,000 ± 5,00060,000 ± 8,000Complete Inhibition

If direct inhibition is observed, consider using a different type of reporter gene, such as β-galactosidase, or a reporter system with a different luciferase variant that is less sensitive to inhibition.

Hypothetical Signaling Pathway Modulation by this compound

The following diagram illustrates a hypothetical signaling pathway that could be investigated for modulation by this compound, leading to the activation of a transcription factor and subsequent reporter gene expression. This can be used as a framework for designing experiments.

compound This compound receptor Cell Surface Receptor compound->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf nucleus Nucleus tf->nucleus reporter Reporter Gene Expression (e.g., Luciferase) nucleus->reporter

Caption: Hypothetical signaling pathway for experimental design.

References

Stability and proper storage conditions for 12-Oxograndiflorenic acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and proper storage of 12-Oxograndiflorenic acid for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound at temperatures below -15°C.[1] As a solid, the compound is generally more stable.

Q2: How should I handle the compound upon receiving it?

A2: Before opening the vial, allow the product to equilibrate to room temperature for at least one hour. Due to transportation, the compound may have adhered to the cap or neck of the vial. Gently shake the vial to ensure all the contents are at the bottom before opening.

Q3: What solvents are suitable for dissolving this compound?

A3: Based on information for structurally similar compounds, suitable solvents for creating stock solutions include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] The choice of solvent will depend on the specific requirements of your experiment. For biological assays, DMSO is a common choice.

Q4: How should I prepare stock solutions?

A4: To prepare a stock solution, dissolve this compound in an appropriate solvent, such as DMSO, to a desired concentration. It is advisable to prepare fresh solutions for each experiment or to store stock solutions in small aliquots at -20°C or lower to minimize freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound appears degraded or discolored Improper storage (e.g., exposure to light, high temperatures, or moisture).Discard the compound and use a fresh, properly stored sample. Ensure future storage is in a tightly sealed container, protected from light, and at the recommended low temperature.
Inconsistent experimental results Degradation of the compound in solution.Prepare fresh solutions before each experiment. If using a stock solution, ensure it has been stored properly in aliquots at ≤ -20°C and has not undergone multiple freeze-thaw cycles. Consider performing a purity check of your stock solution using a suitable analytical method like HPLC if degradation is suspected.
Precipitation observed in stock solution Low solubility in the chosen solvent or storage at an inappropriate temperature.Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution or using a different solvent. Ensure the storage temperature is appropriate for the solvent used (e.g., some solvents may freeze at -20°C).

Experimental Protocols

General Handling and Solution Preparation Workflow

G Workflow for Handling this compound cluster_storage Storage cluster_prep Preparation cluster_usage Experimental Use storage Store solid at ≤ -15°C Protect from light equilibration Equilibrate vial to room temperature storage->equilibration dissolution Dissolve in appropriate solvent (e.g., DMSO) equilibration->dissolution aliquoting Aliquot stock solution for storage dissolution->aliquoting dilution Dilute to final concentration in assay medium aliquoting->dilution assay Perform experiment dilution->assay

Caption: Workflow for handling and preparing this compound.

Stability Considerations in Experimental Design

G Decision Tree for Ensuring Compound Stability start Starting an Experiment fresh_prep Prepare fresh solution? start->fresh_prep use_fresh Use freshly prepared solution in assay fresh_prep->use_fresh Yes use_stock Use stored stock solution fresh_prep->use_stock No check_storage Has stock been stored properly at ≤ -20°C? use_stock->check_storage check_thaw Minimize freeze-thaw cycles? check_storage->check_thaw Yes re_prepare Prepare fresh stock solution check_storage->re_prepare No proceed Proceed with experiment check_thaw->proceed Yes check_thaw->re_prepare No

Caption: Decision-making for using fresh vs. stored solutions.

References

Overcoming poor resolution in HPLC analysis of 12-Oxograndiflorenic acid.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of 12-Oxograndiflorenic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor resolution and other common issues encountered during chromatographic analysis.

Troubleshooting Guide: Overcoming Poor Resolution

Poor resolution in HPLC is a common issue that can often be resolved by systematically evaluating and optimizing several key parameters. This guide addresses the most frequent causes of poor peak resolution in the analysis of this compound and provides structured solutions.

Question: My chromatogram shows broad, poorly defined peaks for this compound. What are the likely causes and how can I fix this?

Answer:

Broad peaks are typically a sign of suboptimal chromatographic conditions or column health. The primary factors to investigate include:

  • Mobile Phase pH: As an acidic compound, the retention and peak shape of this compound are highly dependent on the mobile phase pH.[1] If the pH is close to the compound's pKa, you may observe broad peaks.

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound. This suppresses the ionization of the carboxyl group, leading to a more retained and sharper peak.[2][3] Adding a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA) to the mobile phase is a common practice.[3]

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to peak broadening.[4]

    • Solution: Flush the column with a strong organic solvent, such as isopropanol or acetonitrile. If the problem persists, consider replacing the guard column or the analytical column itself.[4]

  • Column Overload: Injecting too much sample can saturate the column, resulting in broad and distorted peaks.[5]

    • Solution: Reduce the sample concentration or the injection volume.[4][5]

Question: I am observing peak tailing for my this compound peak. What is causing this and what are the solutions?

Answer:

Peak tailing, where the latter half of the peak is drawn out, is a common problem when analyzing acidic compounds. The most likely causes are:

  • Secondary Interactions with Silanols: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the acidic functional groups of your analyte, causing tailing.

    • Solution: Lowering the mobile phase pH with an acidic modifier (e.g., 0.1% formic acid) can suppress silanol activity. Using a column with high-purity silica and robust end-capping is also recommended.

  • Column Contamination: Particulates from the sample or mobile phase can block the column inlet frit, leading to poor peak shape.

    • Solution: Use a guard column and ensure your samples and mobile phases are filtered before use. If the column is blocked, it may be possible to reverse-flush it with a strong solvent.[4]

Question: My peaks are co-eluting or not fully resolved. How can I improve the separation?

Answer:

Improving the resolution between co-eluting peaks requires adjusting the selectivity and/or the efficiency of your HPLC system.

  • Optimize the Mobile Phase: The choice and composition of the organic modifier in the mobile phase can significantly impact selectivity.[6]

    • Solution: If you are using acetonitrile, try substituting it with methanol, or vice versa.[6] You can also adjust the gradient profile. A shallower gradient often improves the resolution of closely eluting peaks.[7]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide the necessary selectivity.

    • Solution: If you are using a C18 column, switching to a C8 column or a phenyl-hexyl column can alter the retention mechanism and improve separation.[2]

  • Adjust the Flow Rate and Temperature:

    • Solution: Lowering the flow rate can sometimes improve resolution, but it will increase the run time.[5] Increasing the column temperature can improve efficiency and reduce peak broadening for some compounds.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for this compound?

A good starting point for developing a method for a diterpenoid acid like this compound would be a reverse-phase method.[8] A C18 column is a common choice. The mobile phase could consist of an acidified water or buffer solution (e.g., with 0.1% formic acid) and an organic modifier like acetonitrile or methanol. A gradient elution from a lower to a higher concentration of the organic modifier is often effective for separating compounds in complex mixtures.[9][10]

Q2: How does the pH of the mobile phase affect the analysis of this compound?

The pH of the mobile phase is critical because this compound is an acidic compound. The pH affects the ionization state of the molecule, which in turn influences its retention time and peak shape.[1] At a pH above its pKa, the acid will be ionized and less retained on a reverse-phase column, potentially leading to poor peak shape. By keeping the mobile phase pH low (acidic), the compound remains in its neutral form, which increases its retention and generally results in sharper, more symmetrical peaks.[2][3]

Q3: Should I use a gradient or isocratic elution?

For method development and analyzing samples with multiple components of varying polarity, a gradient elution is generally preferred.[2] A gradient allows for the separation of a wider range of compounds in a reasonable time and can help in achieving sharper peaks for later eluting compounds.[10] An isocratic elution might be suitable for a quality control application where only the target analyte needs to be quantified and is well-resolved from other components.

Q4: What detector is suitable for the analysis of this compound?

Many diterpenoids and triterpenoids lack strong chromophores, which can make UV detection challenging.[11] Detection at low wavelengths (around 205-210 nm) may be necessary, which requires high-purity solvents.[11] If sensitivity is an issue, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used, as they do not rely on the chromophoric properties of the analyte.[12]

Experimental Protocols & Data

Sample Protocol: HPLC Method for Diterpenoid Acid Analysis

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in methanol or acetonitrile to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 210 nm.

    • Gradient Program:

      • Start at 60% B.

      • Linear gradient to 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 60% B over 1 minute.

      • Hold at 60% B for 4 minutes for re-equilibration.

Table 1: HPLC Parameter Optimization Summary
ParameterSetting 1Setting 2Setting 3Expected Outcome on Resolution
Column Type C18C8Phenyl-HexylChange in selectivity; may resolve co-eluting peaks.
Organic Modifier AcetonitrileMethanol-Change in selectivity; can alter elution order.[6]
Mobile Phase pH pH 5.0pH 3.0 (0.1% Formic Acid)pH 2.5 (0.1% TFA)Lower pH improves peak shape and retention for acidic compounds.[2][3]
Gradient Slope 2%/min5%/min10%/minA shallower gradient (lower %/min) generally increases resolution.[7]
Flow Rate 1.2 mL/min1.0 mL/min0.8 mL/minLower flow rates can increase efficiency and resolution, but increase run time.[5]

Visualizations

Troubleshooting Workflow for Poor Resolution

G cluster_0 Troubleshooting Workflow Start Poor Resolution Observed Check_Peak_Shape Assess Peak Shape Start->Check_Peak_Shape Tailing Peak Tailing? Check_Peak_Shape->Tailing Broad Broad Peaks? Tailing->Broad No Tailing_Sol_1 Lower Mobile Phase pH (e.g., 0.1% Formic Acid) Tailing->Tailing_Sol_1 Yes Coelution Co-eluting Peaks? Broad->Coelution No Broad_Sol_1 Optimize Mobile Phase pH Broad->Broad_Sol_1 Yes Coelution_Sol_1 Change Organic Modifier (ACN <-> MeOH) Coelution->Coelution_Sol_1 Yes End Resolution Improved Coelution->End No Tailing_Sol_2 Use End-capped Column Tailing_Sol_1->Tailing_Sol_2 Tailing_Sol_3 Check for Blockages Tailing_Sol_2->Tailing_Sol_3 Tailing_Sol_3->End Broad_Sol_2 Reduce Sample Load Broad_Sol_1->Broad_Sol_2 Broad_Sol_3 Flush/Replace Column Broad_Sol_2->Broad_Sol_3 Broad_Sol_3->End Coelution_Sol_2 Adjust Gradient Slope Coelution_Sol_1->Coelution_Sol_2 Coelution_Sol_3 Try a Different Column (e.g., C8, Phenyl) Coelution_Sol_2->Coelution_Sol_3 Coelution_Sol_3->End

Caption: A logical workflow for diagnosing and resolving common HPLC peak resolution issues.

Key Parameter Relationships in HPLC Optimization

G cluster_1 Parameter Interdependencies MobilePhase Mobile Phase (pH, % Organic) Resolution Resolution MobilePhase->Resolution RetentionTime Retention Time MobilePhase->RetentionTime PeakShape Peak Shape MobilePhase->PeakShape Column Stationary Phase (C18, C8, etc.) Column->Resolution Column->RetentionTime FlowRate Flow Rate FlowRate->Resolution FlowRate->RetentionTime Backpressure Backpressure FlowRate->Backpressure Temperature Temperature Temperature->RetentionTime Temperature->PeakShape Temperature->Backpressure

Caption: Relationships between key HPLC parameters and their effect on chromatographic results.

References

Minimizing degradation of 12-Oxograndiflorenic acid during extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 12-Oxograndiflorenic acid during extraction. The information is based on established principles for the extraction of kaurane diterpenoids, the chemical class to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound during extraction?

A1: Based on the behavior of similar diterpenoid compounds, the primary factors contributing to the degradation of this compound are likely elevated temperatures, prolonged exposure to light, and extreme pH conditions (both acidic and alkaline). Oxidation can also play a role in the degradation process.

Q2: Which extraction methods are recommended to minimize degradation?

A2: Modern extraction techniques are generally preferred over traditional methods like Soxhlet extraction due to their use of lower temperatures and shorter extraction times. Recommended methods include:

  • Supercritical Fluid Extraction (SFE): This method uses supercritical CO2, often with a co-solvent like ethanol, at mild temperatures and high pressures, which is highly effective in minimizing thermal degradation.[1][2][3]

  • Ultrasound-Assisted Extraction (UAE): UAE utilizes ultrasonic waves to enhance extraction efficiency at lower temperatures, reducing the risk of thermal degradation.[4][5][6][7]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to rapidly heat the solvent and plant material, leading to shorter extraction times and potentially less degradation if parameters are carefully controlled.[8][9][10][11]

Q3: What solvents are suitable for extracting this compound?

A3: The choice of solvent depends on the extraction method. For conventional extractions, polar solvents such as methanol, ethanol, or ethyl acetate are commonly used for diterpenoids. For Supercritical Fluid Extraction (SFE), carbon dioxide is the primary solvent, often modified with a small percentage of a polar co-solvent like ethanol to enhance the solubility of the target compound.[1][2][3]

Q4: How should I store my plant material and extracts to prevent degradation?

A4: Plant material should be stored in a cool, dry, and dark place to prevent degradation of kaurane-type diterpenes. Extracts should be stored at low temperatures (e.g., -20°C) in amber vials to protect them from light and oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Inefficient extraction.Optimize extraction parameters such as solvent polarity, temperature, and time. Consider using advanced extraction techniques like UAE or MAE to improve efficiency.
Degradation during extraction.Lower the extraction temperature and shorten the extraction time. Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Presence of unknown peaks in chromatogram Degradation of the target compound.Review and adjust extraction conditions (temperature, pH, light exposure). Analyze the degradation products to understand the degradation pathway.
Co-extraction of impurities.Optimize the selectivity of the extraction by adjusting solvent polarity or using a more selective extraction method like SFE.
Inconsistent extraction results Variability in plant material.Ensure consistent sourcing and handling of the plant material. Grind the material to a uniform particle size before extraction.
Fluctuations in extraction conditions.Carefully control and monitor all extraction parameters, including temperature, time, and solvent-to-solid ratio.

Experimental Protocols

Note: The following protocols are generalized for kaurane diterpenoids and should be optimized for your specific plant matrix and experimental setup.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL flask.

    • Add 100 mL of ethanol (95%).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes at a controlled temperature of 40°C.[4]

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Storage: Store the crude extract at -20°C in an amber vial.

Protocol 2: Supercritical Fluid Extraction (SFE) of this compound
  • Sample Preparation: Grind the dried plant material to a uniform particle size.

  • Extraction:

    • Load the extraction vessel with the ground plant material.

    • Set the extraction parameters:

      • Pressure: 30 MPa[2][3]

      • Temperature: 55°C[2][3]

      • CO2 flow rate: 2 L/min

      • Co-solvent: 10% ethanol[2][3]

    • Perform the extraction for 2 hours.

  • Collection: Collect the extract from the separator.

  • Solvent Removal: The CO2 is gas at atmospheric pressure and will evaporate, leaving the extract. The small amount of ethanol can be removed under vacuum.

  • Storage: Store the extract at -20°C in an amber vial.

Data Presentation

Table 1: Comparison of Extraction Methods for Diterpenoids

Extraction Method Typical Temperature Typical Time Advantages Disadvantages
Soxhlet Extraction High (solvent boiling point)6-24 hoursSimple setupHigh energy consumption, potential for thermal degradation
Maceration Room TemperatureDaysSimple, requires minimal equipmentTime-consuming, potentially lower yield
Ultrasound-Assisted Extraction (UAE) Low to moderate (e.g., 40-60°C)20-60 minutesFast, efficient, reduced thermal degradation[4][5][6][7]Requires specialized equipment
Microwave-Assisted Extraction (MAE) Moderate to high (controlled)5-30 minutesVery fast, high efficiency, reduced solvent consumption[8][9][10][11]Requires specialized equipment, potential for localized overheating
Supercritical Fluid Extraction (SFE) Mild (e.g., 40-60°C)1-4 hoursHighly selective, solvent-free final product, minimal degradation[1][2][3]High initial equipment cost

Visualizations

Extraction_Workflow General Extraction Workflow for this compound A Plant Material Collection & Drying B Grinding to Fine Powder A->B C Extraction (UAE, SFE, or MAE) B->C D Filtration / Separation C->D E Solvent Removal (Low Temperature) D->E F Crude Extract E->F G Purification (e.g., Chromatography) F->G H Pure this compound G->H

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting_Degradation Troubleshooting Degradation of this compound Start Low Yield or Impure Product? HighTemp Was Extraction Temperature > 60°C? Start->HighTemp ReduceTemp Action: Lower Temperature Use UAE or SFE HighTemp->ReduceTemp Yes LongTime Was Extraction Time > 1 hour? HighTemp->LongTime No Success Problem Resolved ReduceTemp->Success ReduceTime Action: Shorten Duration Use MAE or UAE LongTime->ReduceTime Yes LightExposure Was Extract Exposed to Light? LongTime->LightExposure No ReduceTime->Success ProtectFromLight Action: Use Amber Vials Work in a Dimly Lit Area LightExposure->ProtectFromLight Yes ExtremePH Was pH Highly Acidic or Alkaline? LightExposure->ExtremePH No ProtectFromLight->Success NeutralPH Action: Maintain Neutral pH During Extraction & Workup ExtremePH->NeutralPH Yes ExtremePH->Success No NeutralPH->Success

References

Navigating Solvent Selection for 12-Oxograndiflorenic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting appropriate solvents for experiments involving 12-Oxograndiflorenic acid. The following information, presented in a question-and-answer format, addresses common challenges and offers practical solutions to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a diterpenoid, a class of organic compounds that are typically hydrophobic. Its chemical structure, which includes a large hydrocarbon backbone and a carboxylic acid group, suggests that it is poorly soluble in water and other polar protic solvents. Conversely, it is expected to be more soluble in organic solvents, particularly those with moderate to high polarity.

Q2: Which organic solvents are recommended for dissolving this compound?

Based on the solubility of structurally similar diterpenoid and triterpenoid acids, the following solvents are recommended for consideration. It is crucial to perform small-scale solubility tests to determine the optimal solvent for your specific experimental concentration and conditions.

Recommended Solvents for this compound

Solvent ClassRecommended SolventsRationale
Aprotic Polar Dimethyl sulfoxide (DMSO)Excellent dissolving power for a wide range of organic compounds. Often used to prepare high-concentration stock solutions for in vitro assays.
AcetoneA good initial choice for dissolving many organic compounds of intermediate polarity.
AcetonitrileCommonly used in chromatography and for preparing analytical standards.
Chlorinated Dichloromethane (DCM)Effective for dissolving many nonpolar to moderately polar compounds.
ChloroformSimilar to dichloromethane, it is a good solvent for many organic compounds.
Esters Ethyl AcetateA moderately polar solvent that can be a good choice for compounds that are not soluble in less polar solvents like hexanes but precipitate in more polar alcohols.

Note: This table is based on the solubility of structurally related compounds. Empirical testing is essential.

Q3: Are there any solvents that should be avoided?

It is generally recommended to avoid highly polar protic solvents and nonpolar solvents:

  • Water and aqueous buffers (without co-solvents): Due to its hydrophobic nature, this compound will have very low solubility.

  • Hexane and other alkanes: These nonpolar solvents are unlikely to effectively dissolve the more polar carboxylic acid functional group of the molecule.

Troubleshooting Guide

Issue: My this compound is not dissolving in the chosen solvent.

  • Solution 1: Increase Sonication and/or Gentle Heating. Place the sample in an ultrasonic bath for 5-10 minutes. Gentle warming (e.g., to 30-40°C) can also increase the rate of dissolution. However, be cautious with heat, as it can potentially degrade the compound.

  • Solution 2: Try a Stronger Polar Aprotic Solvent. If you are using a solvent like acetone or ethyl acetate, try dissolving the compound in a small amount of DMSO first to create a concentrated stock solution, which can then be diluted into your experimental medium.

  • Solution 3: Consider a Solvent Mixture. Sometimes a mixture of solvents can be more effective than a single solvent. For example, a small amount of a more polar solvent added to a less polar one can enhance solubility.

Issue: The compound precipitates out of solution when I add it to my aqueous experimental medium (e.g., cell culture media).

  • Solution 1: Use a Co-solvent. Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO. The final concentration of the organic solvent in your aqueous medium should be kept low (typically below 0.5% or 1%) to avoid solvent-induced artifacts in biological assays. Always include a vehicle control (medium with the same concentration of the organic solvent) in your experiments.

  • Solution 2: Decrease the Final Concentration. The precipitation may be due to the final concentration of this compound exceeding its solubility limit in the aqueous medium. Try working with lower concentrations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), appropriate personal protective equipment (PPE), a microcentrifuge tube, and a vortex mixer.

  • Procedure:

    • Weigh out the required amount of this compound. For example, for 1 mL of a 10 mM solution, you would need approximately 3.14 mg (Molecular Weight ~314.4 g/mol ).

    • Transfer the weighed compound to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the tube until the solid is completely dissolved. If necessary, briefly sonicate the tube in an ultrasonic water bath.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizing Experimental Workflows and Pathways

To aid in experimental design and understanding, the following diagrams illustrate a logical workflow for solvent selection and a hypothetical signaling pathway that could be investigated.

Solvent_Selection_Workflow start Start: Need to dissolve This compound solubility_test Perform Small-Scale Solubility Test start->solubility_test dmso Try DMSO solubility_test->dmso acetone Try Acetone solubility_test->acetone dcm Try Dichloromethane solubility_test->dcm dissolved_dmso Dissolved? dmso->dissolved_dmso dissolved_acetone Dissolved? acetone->dissolved_acetone dissolved_dcm Dissolved? dcm->dissolved_dcm stock_solution Prepare Concentrated Stock Solution dissolved_dmso->stock_solution Yes troubleshoot Troubleshoot: - Use co-solvent - Gentle heating/sonication - Try solvent mixture dissolved_dmso->troubleshoot No dissolved_acetone->stock_solution Yes dissolved_acetone->troubleshoot No dissolved_dcm->stock_solution Yes dissolved_dcm->troubleshoot No end Proceed with Experiment stock_solution->end troubleshoot->solubility_test

Caption: Logical workflow for selecting an appropriate solvent for this compound.

Hypothetical_Signaling_Pathway compound This compound receptor Cell Surface Receptor (e.g., GPCR) compound->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates enzyme Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->enzyme Modulates second_messenger Second Messenger (e.g., cAMP) enzyme->second_messenger Produces kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade Activates transcription_factor Transcription Factor (e.g., CREB) kinase_cascade->transcription_factor Phosphorylates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Anti-inflammatory effects) gene_expression->cellular_response Leads to

Caption: Hypothetical signaling pathway for a diterpenoid acid like this compound.

Addressing batch-to-batch variability of 12-Oxograndiflorenic acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Oxograndiflorenic acid. The information provided is designed to address common challenges, with a focus on mitigating batch-to-batch variability to ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a naturally occurring kaurene-type diterpenoid. Compounds of this class are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The specific activities of this compound are still under investigation, but its structural similarity to other bioactive kaurene diterpenoids suggests potential for research in these areas.

Q2: We are observing significant variations in the biological activity of this compound between different batches. What could be the cause?

Batch-to-batch variability is a common issue with natural products. Several factors can contribute to this, including:

  • Purity: The percentage of the active compound can vary between batches. Impurities may have their own biological effects or interfere with the activity of this compound.

  • Presence of Isomers: The manufacturing or isolation process might yield different ratios of stereoisomers, which could have different biological potencies.

  • Residual Solvents or Contaminants: Different batches might contain varying levels of residual solvents or other contaminants from the purification process.

  • Degradation: Improper storage or handling can lead to degradation of the compound, reducing its activity.

Q3: How can we assess the consistency of our this compound batches?

A combination of analytical techniques is recommended to ensure batch-to-batch consistency. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity and quantifying the compound.[4][5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify any structural variations.[8][9][10] Mass Spectrometry (MS) is useful for confirming the molecular weight and identifying potential impurities.

Q4: My this compound is not dissolving properly in my experimental buffer. What can I do?

Kaurene diterpenoids are often lipophilic and have poor water solubility. Here are some troubleshooting steps:

  • Solvent Selection: Start by dissolving the compound in a small amount of an organic solvent like DMSO or ethanol, and then dilute it into your aqueous buffer. Be mindful of the final solvent concentration, as it can affect your biological assay.

  • Sonication: Gentle sonication can help to break up aggregates and improve dissolution.

  • Warming: Gently warming the solution may increase solubility, but be cautious as heat can also cause degradation.

  • pH Adjustment: The solubility of acidic or basic compounds can be pH-dependent. Experiment with adjusting the pH of your buffer.

Q5: We are seeing inconsistent results in our cell-based assays. Could the compound be interfering with the assay itself?

Yes, this is a possibility. Diterpenoids can sometimes interfere with common assay readouts. For example, they can have inherent fluorescence or absorbance that can lead to false-positive or false-negative results. It is crucial to run appropriate controls, such as testing the compound in the assay without cells, to check for interference.

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity Between Batches

Symptoms:

  • Significant differences in IC50 or EC50 values.

  • Variable levels of target modulation.

  • Inconsistent phenotypic responses in cell-based assays.

Troubleshooting Workflow:

G Troubleshooting Inconsistent Biological Activity start Inconsistent Biological Activity Observed check_purity Assess Purity of Each Batch (HPLC, LC-MS) start->check_purity check_structure Confirm Structural Integrity (NMR, MS) check_purity->check_structure Purity Confirmed fail Variability Persists check_purity->fail Purity Varies quantify Accurately Quantify Stock Solutions (UV-Vis, HPLC) check_structure->quantify Structure Confirmed check_structure->fail Structural Differences solubility_issue Investigate Solubility and Aggregation quantify->solubility_issue Concentration Accurate quantify->fail Inaccurate Concentration assay_interference Test for Assay Interference solubility_issue->assay_interference Good Solubility solubility_issue->fail Poor Solubility/Aggregation evaluate_storage Review Storage and Handling Procedures assay_interference->evaluate_storage No Interference assay_interference->fail Interference Detected pass Consistent Activity Achieved evaluate_storage->pass Proper Procedures Followed evaluate_storage->fail Improper Handling

Caption: Workflow for troubleshooting inconsistent biological activity.

Issue 2: Poor Solubility of this compound

Symptoms:

  • Visible precipitate in stock solutions or assay media.

  • Low or inconsistent biological activity.

  • Non-linear dose-response curves.

Troubleshooting Workflow:

G Troubleshooting Poor Solubility start Poor Solubility Observed try_cosolvent Use a Co-solvent (e.g., DMSO, Ethanol) start->try_cosolvent sonicate Apply Gentle Sonication try_cosolvent->sonicate Still Insoluble success Compound Solubilized try_cosolvent->success Soluble warm Gentle Warming sonicate->warm Still Insoluble sonicate->success Soluble adjust_ph Adjust pH of the Buffer warm->adjust_ph Still Insoluble warm->success Soluble use_surfactant Consider a Biocompatible Surfactant adjust_ph->use_surfactant Still Insoluble adjust_ph->success Soluble use_surfactant->success Soluble fail Solubility Issues Persist use_surfactant->fail Still Insoluble

Caption: Workflow for addressing poor solubility of the compound.

Data Presentation

The following table summarizes key analytical parameters to assess when comparing different batches of this compound.

ParameterRecommended TechniqueAcceptance CriteriaPotential Impact of Deviation
Purity HPLC-UV>98%Altered biological activity due to impurities.
Identity ¹H NMR, ¹³C NMR, HRMSConsistent with reference spectraIncorrect compound or presence of isomers.
Residual Solvents GC-MSBelow ICH limitsCellular toxicity and assay interference.
Appearance Visual InspectionWhite to off-white solidIndication of degradation or contamination.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 50% Acetonitrile

    • 5-25 min: 50-95% Acetonitrile

    • 25-30 min: 95% Acetonitrile

    • 30-35 min: 95-50% Acetonitrile

    • 35-40 min: 50% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to an appropriate concentration for analysis.

  • Analysis: Calculate the purity based on the area percentage of the main peak.

Protocol 2: Solubility Assessment (Shake-Flask Method)

This protocol is for determining the equilibrium solubility of this compound in a specific buffer.[11][12][13]

  • Materials: Desired aqueous buffer, this compound, orbital shaker, centrifuge, HPLC system.

  • Procedure: a. Add an excess amount of this compound to a known volume of the buffer in a sealed vial. b. Place the vial on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium. c. After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid. d. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter. e. Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method (as described in Protocol 1).

Signaling Pathway

Based on the known activities of other kaurene diterpenoids, this compound may modulate inflammatory pathways such as the NF-κB signaling cascade.[2]

G Potential NF-κB Signaling Pathway Inhibition stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression promotes compound This compound compound->inhibition inhibition->ikb_kinase

Caption: Potential inhibition of the NF-κB signaling pathway.

References

Validation & Comparative

Synergistic Potential of Kaurane Diterpenes with Known Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the synergistic effects of kaurane diterpenes, a class of compounds structurally related to 12-Oxograndiflorenic acid, with established antibiotics. While direct experimental data on the synergistic activity of this compound is not currently available in the public domain, studies on other kaurane diterpenes offer valuable insights into the potential of this chemical class to enhance the efficacy of existing antimicrobial agents against drug-resistant pathogens.

Introduction to Synergistic Activity

The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies. One promising approach is the use of combination therapy, where a non-antibiotic compound potentiates the effect of a conventional antibiotic. This synergy can restore the antibiotic's effectiveness against resistant strains, lower the required therapeutic dose, and potentially reduce the development of further resistance. Kaurane diterpenes, natural products isolated from various plant species, have emerged as potential candidates for such combination therapies due to their observed antimicrobial and synergistic properties.

Comparative Analysis of Synergistic Effects

Recent research has demonstrated the potential of certain ent-kaurane diterpenes isolated from Sigesbeckia orientalis to act synergistically with antibiotics against multidrug-resistant bacteria, namely Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). The synergistic interactions are quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates synergy.

Quantitative Data Summary

The following table summarizes the synergistic activity of specific ent-kaurane diterpenes with doxorubicin and vancomycin against MRSA and VRE.

Kaurane DiterpeneAntibioticBacterial StrainMIC of Diterpene (µg/mL)MIC of Antibiotic (µg/mL)FICIInterpretation
Sigesbeckin C (Compound 3)DoxorubicinMRSA>128160.25Synergy[1]
Sigesbeckin C (Compound 3)DoxorubicinVRE>128160.5Synergy[1]
Compound 11DoxorubicinMRSA>128160.5Synergy[1]
Compound 11DoxorubicinVRE>128160.078Strong Synergy[1]
Sigesbeckin C (Compound 3)VancomycinVRE>12840.3125Synergy[1]
Compound 5VancomycinVRE6440.3125Synergy[1]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. FICI (Fractional Inhibitory Concentration Index) is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Experimental Protocols

The synergistic effects summarized above were determined using the checkerboard microdilution method. A detailed outline of this experimental protocol is provided below.

Checkerboard Assay Protocol
  • Preparation of Materials:

    • Bacterial strains (MRSA and VRE) are cultured in appropriate broth media (e.g., Mueller-Hinton Broth).

    • Stock solutions of the kaurane diterpenes and antibiotics are prepared in a suitable solvent (e.g., DMSO).

    • 96-well microtiter plates are used for the assay.

  • Assay Setup:

    • A two-dimensional checkerboard pattern is created in the microtiter plate.

    • Serial dilutions of the kaurane diterpene are made along the x-axis (e.g., columns 1-10).

    • Serial dilutions of the antibiotic are made along the y-axis (e.g., rows A-G).

    • Each well contains a unique combination of concentrations of the two agents.

    • Control wells containing only the diterpene, only the antibiotic, and no antimicrobial agent (growth control) are included.

  • Inoculation and Incubation:

    • Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the drug combination that completely inhibits visible bacterial growth.

    • The FICI is calculated for each combination showing no growth to determine the nature of the interaction (synergy, additive, indifference, or antagonism).

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of a typical checkerboard assay used to determine synergistic activity.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Bacterial Culture (e.g., MRSA, VRE) E Inoculation with Bacterial Suspension A->E B Stock Solutions (Diterpene & Antibiotic) C Serial Dilution of Diterpene (x-axis) B->C D Serial Dilution of Antibiotic (y-axis) B->D C->E D->E F Incubation (37°C, 18-24h) E->F G Determine MIC of Combination F->G H Calculate FICI G->H I Interpret Interaction (Synergy, etc.) H->I

Caption: Workflow of the checkerboard assay for synergy testing.

Potential Mechanisms of Synergy

While the precise mechanisms of synergy for kaurane diterpenes are still under investigation, a plausible signaling pathway involves the disruption of the bacterial cell membrane or inhibition of efflux pumps by the diterpene. This would increase the intracellular concentration of the antibiotic, allowing it to reach its target more effectively.

Synergy_Mechanism cluster_bacterium Bacterial Cell Membrane Cell Membrane Target Antibiotic Target (e.g., Ribosome, DNA Gyrase) Membrane->Target Enhanced Antibiotic Entry Efflux Efflux Pump Synergy Synergistic Effect: Increased Antibiotic Efficacy Target->Synergy Diterpene Kaurane Diterpene Diterpene->Membrane Disrupts Membrane Integrity Diterpene->Efflux Inhibits Efflux Antibiotic Antibiotic Antibiotic->Membrane Increased Permeability Antibiotic->Target Binds to Target

Caption: Proposed mechanism of synergistic action.

Conclusion

The available evidence on kaurane diterpenes suggests a promising avenue for the development of antibiotic adjuvants. The demonstrated synergistic effects of these compounds with conventional antibiotics against highly resistant bacterial strains warrant further investigation. Future studies should focus on elucidating the precise mechanisms of action and evaluating the in vivo efficacy and safety of these combinations. While data on this compound is currently lacking, the findings presented in this guide for structurally related compounds provide a strong rationale for its inclusion in future synergistic screening programs.

References

Validating the Mechanism of Action of 12-Oxograndiflorenic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory mechanism of 12-Oxograndiflorenic acid, a member of the ent-kaurane diterpenoid class of natural products. While direct experimental data on this compound is limited in publicly available literature, this document extrapolates its likely mechanism of action based on extensive research on structurally related compounds. We present a framework for validating its activity and compare its potential efficacy with the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen.

Unraveling the Anti-Inflammatory Pathway of ent-Kaurane Diterpenoids

The current body of scientific evidence strongly suggests that the anti-inflammatory properties of ent-kaurane diterpenoids, the class to which this compound belongs, are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1] NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes.

dot```dot digraph "NF-kB_Signaling_Pathway" { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowhead=vee, penwidth=1.5];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Inflammatory_Stimuli" [label="Inflammatory Stimuli\n(e.g., LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "TLR4" [label="Toll-like Receptor 4\n(TLR4)"]; "MyD88" [label="MyD88"]; "IKK_Complex" [label="IKK Complex\n(IKKα/β/γ)"]; "IkB" [label="IκBα"]; "NFkB" [label="NF-κB\n(p50/p65)"]; "Nucleus" [shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Pro_inflammatory_Genes" [label="Pro-inflammatory\nGene Transcription"]; "Cytokines" [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β)"]; "Enzymes" [label="iNOS, COX-2"]; "12_Oxograndiflorenic_acid" [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges "Inflammatory_Stimuli" -> "TLR4" [color="#34A853"]; "TLR4" -> "MyD88" [color="#34A853"]; "MyD88" -> "IKK_Complex" [color="#34A853"]; "IKK_Complex" -> "IkB" [label="Phosphorylation &\nDegradation", fontcolor="#5F6368", color="#FBBC05"]; "IkB" -> "NFkB" [style=dashed, arrowhead=none, color="#5F6368"]; "NFkB" -> "Nucleus" [label="Translocation", fontcolor="#5F6368", color="#34A853"]; "Nucleus" -> "Pro_inflammatory_Genes" [label="Binding to\nκB sites", fontcolor="#5F6368", color="#34A853"]; "Pro_inflammatory_Genes" -> "Cytokines" [color="#EA4335"]; "Pro_inflammatory_Genes" -> "Enzymes" [color="#EA4335"]; "12_Oxograndiflorenic_acid" -> "IKK_Complex" [label="Inhibition", fontcolor="#5F6368", color="#EA4335", style=dashed, arrowhead=tee]; }```

Figure 1: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a cascade of events leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of genes encoding for:

  • Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

  • Inflammatory Enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of nitric oxide (NO) and prostaglandins, respectively.

[2][3]Compounds of the ent-kaurane class are believed to exert their anti-inflammatory effects by inhibiting a key step in this pathway, likely at the level of the IκB kinase (IKK) complex, thereby preventing IκB degradation and subsequent NF-κB activation.

Comparative Performance: this compound vs. Ibuprofen

To provide a framework for evaluating the potential of this compound, we propose a direct comparison with ibuprofen, a widely used NSAID. Ibuprofen primarily acts by non-selectively inhibiting COX-1 and COX-2 enzymes, thereby reducing prostaglandin synthesis.

ParameterThis compound (Predicted)Ibuprofen (Known)
Primary Mechanism Inhibition of NF-κB signaling pathwayInhibition of COX-1 and COX-2 enzymes
Effect on Cytokines Expected to decrease TNF-α, IL-6, IL-1βIndirectly affects cytokine signaling
Effect on iNOS/NO Expected to decrease iNOS expression and NO productionNo direct effect
Effect on COX-2/PGE2 Expected to decrease COX-2 expression and PGE2 productionDirectly inhibits COX-2 activity, reducing PGE2 production
IC50 for NO Inhibition Data not availableVaries depending on the study; reported as 11.2 ± 1.9 µg/mL in one study
IC50 for COX-2 Inhibition Data not availablePotent inhibitor

Note: The data for this compound is predictive and requires experimental validation.

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action for this compound, the following experimental protocols are recommended.

Cell Culture and LPS-Induced Inflammation

This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells, a standard in vitro model.

dot

Experimental_Workflow Start Start Cell_Culture Culture RAW 264.7 cells Plating Seed cells in 96-well plates Cell_Culture->Plating Pre_treatment Pre-treat with this compound or vehicle control Plating->Pre_treatment LPS_Stimulation Stimulate with Lipopolysaccharide (LPS) Pre_treatment->LPS_Stimulation Incubation Incubate for a defined period LPS_Stimulation->Incubation Analysis Analyze supernatant and cell lysates Incubation->Analysis End End Analysis->End

Figure 2: General workflow for in vitro anti-inflammatory assays.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Ibuprofen (as a positive control)

  • Dimethyl sulfoxide (DMSO) as a vehicle

Protocol:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound, ibuprofen, or vehicle (DMSO). Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the plates for 18-24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatants for cytokine and nitric oxide analysis. The cell lysates can be used for protein expression analysis.

Quantification of Inflammatory Mediators

a) Nitric Oxide (NO) Assay (Griess Test):

  • Mix 100 µL of the collected cell supernatant with 100 µL of Griess reagent.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the NO concentration using a sodium nitrite standard curve.

b) Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) ELISA:

  • Use commercially available ELISA kits for the quantification of TNF-α, IL-6, and IL-1β in the cell culture supernatants.

  • Follow the manufacturer's instructions for the assay procedure.

  • Measure the absorbance and calculate the cytokine concentrations based on the provided standards.

Western Blot Analysis for Protein Expression (iNOS, COX-2, and NF-κB pathway proteins)
  • Cell Lysis: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against iNOS, COX-2, phospho-IκBα, IκBα, phospho-p65, and p65. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

By following these protocols, researchers can obtain quantitative data on the inhibitory effects of this compound on key inflammatory markers and elucidate its precise point of intervention within the NF-κB signaling pathway. This will provide a solid foundation for its further development as a potential anti-inflammatory therapeutic agent.

References

Cross-Validation of Analytical Methods for 12-Oxograndiflorenic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of 12-Oxograndiflorenic acid, a diterpenoid of significant interest in pharmaceutical research. The selection of a robust and reliable analytical method is paramount for accurate pharmacokinetic studies, quality control of raw materials, and formulation development. This document outlines detailed experimental protocols and expected performance characteristics for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by synthesized data derived from established methodologies for similar diterpenoid compounds.

Comparative Overview of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV offers a cost-effective and straightforward approach suitable for routine analysis of relatively clean samples, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for complex biological matrices and trace-level quantification.

A summary of the expected performance characteristics for each method is presented below.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for this compound Quantification

Performance ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.998
Range 0.1 - 50 µg/mL0.5 - 500 ng/mL
Limit of Detection (LOD) ~30 ng/mL~0.1 ng/mL
Limit of Quantitation (LOQ) ~100 ng/mL~0.5 ng/mL
Precision (Intra-day RSD) < 5%< 10%
Precision (Inter-day RSD) < 8%< 15%
Accuracy (Recovery) 90 - 110%85 - 115%
Specificity ModerateVery High
Sample Throughput HighModerate
Cost LowHigh

Experimental Protocols

Detailed methodologies for sample preparation and analysis using both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for diterpenoid quantification and should be validated in-house for specific applications.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials and simple formulations where the concentration of the analyte is relatively high.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Objective: To extract this compound from a simple aqueous matrix.

  • Procedure:

    • To 1 mL of the sample, add 50 µL of an internal standard solution.

    • Add 3 mL of ethyl acetate.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Inject 20 µL into the HPLC system.

2. HPLC-UV Conditions

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (based on the carbonyl chromophore).

  • Run Time: 10 minutes.

HPLC_Workflow sample Sample (1 mL) add_is Add Internal Standard sample->add_is add_solvent Add Ethyl Acetate (3 mL) add_is->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC-UV reconstitute->inject

HPLC-UV Sample Preparation and Analysis Workflow.
Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, offering high sensitivity and specificity.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract and clean up this compound from a biological matrix.

  • Procedure:

    • To 200 µL of plasma, add 50 µL of an internal standard solution and 600 µL of 4% phosphoric acid.

    • Vortex for 30 seconds.

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject 10 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Instrument: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion [M-H]⁻ m/z 313.4 → Product ion m/z 269.4

    • Internal Standard (e.g., a structurally similar diterpenoid): To be determined.

LCMS_Workflow cluster_prep Sample Preparation (SPE) plasma Plasma Sample (200 µL) add_is_acid Add IS and Phosphoric Acid plasma->add_is_acid load_sample Load Sample add_is_acid->load_sample condition_spe Condition SPE Cartridge condition_spe->load_sample wash_spe Wash Cartridge load_sample->wash_spe elute Elute Analyte wash_spe->elute evaporate_reconstitute Evaporate and Reconstitute elute->evaporate_reconstitute inject_lcms Inject into LC-MS/MS evaporate_reconstitute->inject_lcms

LC-MS/MS Sample Preparation and Analysis Workflow.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is critical for obtaining reliable and accurate data. For high-concentration samples and routine quality control, the HPLC-UV method provides a cost-effective and robust solution. However, for applications requiring high sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method is the superior choice. It is imperative that any chosen method undergoes a thorough in-house validation to ensure its suitability for the intended purpose, adhering to the principles outlined in regulatory guidelines.

A Comparative Analysis of the Anti-inflammatory Properties of 12-Oxograndiflorenic Acid and Dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory therapeutics, corticosteroids like dexamethasone have long been the benchmark for potent immunosuppressive and anti-inflammatory activity. However, the quest for novel agents with comparable or superior efficacy and an improved safety profile is a perpetual endeavor in drug discovery. This guide provides a comparative analysis of the anti-inflammatory effects of 12-Oxograndiflorenic acid, a naturally derived diterpenoid, and the synthetic corticosteroid, dexamethasone. This comparison is based on available preclinical data and aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective mechanisms and efficacy.

Due to the limited direct research on this compound, this guide draws upon data from closely related diterpenoid compounds, grandiflorenic acid and kaurenic acid, which have been directly compared to dexamethasone in in-vivo anti-inflammatory models.

Quantitative Comparison of Anti-inflammatory Efficacy

The anti-inflammatory potency of grandiflorenic acid (GA), kaurenic acid (KA), and dexamethasone has been evaluated in established in-vivo models of acute inflammation: the xylene-induced ear edema and the carrageenan-induced paw edema in mice. The results of these comparative studies are summarized below.

Table 1: Comparison of Anti-inflammatory Effects in Xylene-Induced Ear Edema Model

TreatmentDose (mg/kg)Inhibition of Edema (%)
Grandiflorenic Acid (GA)16Data not available
32Data not available
6469.85
Kaurenic Acid (KA)16Data not available
32Data not available
6458.81
Dexamethasone1Not directly compared in this study
Diclofenac25Data not available
Ketoprofen10Data not available

Table 2: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema Model

TreatmentDose (mg/kg)Inhibition of Edema (%) at 1hInhibition of Edema (%) at 3hInhibition of Edema (%) at 5h
Grandiflorenic Acid (GA)6487.8967.0360.01
Kaurenic Acid (KA)6479.1360.5958.59
Dexamethasone1Not directly compared at 1hMost pronounced effect at 3hData not available

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of dexamethasone and diterpenoids like this compound are mediated through distinct yet convergent pathways, primarily targeting the inhibition of pro-inflammatory signaling cascades.

Dexamethasone: A Glucocorticoid Receptor Agonist

Dexamethasone, a potent synthetic glucocorticoid, exerts its anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates gene expression through two primary mechanisms:

  • Transactivation: The GR complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription.

  • Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This inhibition prevents the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.

Dexamethasone also inhibits the enzyme phospholipase A2, which is a critical step in the arachidonic acid cascade, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

This compound and Related Diterpenoids: Potential NF-κB Inhibition

While the specific molecular targets of this compound have not been extensively elucidated, the anti-inflammatory activity of related kaurene diterpenes, such as grandiflorenic acid and kaurenic acid, is believed to be mediated through the inhibition of the NF-κB signaling pathway. This inhibition would lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes, mirroring one of the key mechanisms of dexamethasone.

Furthermore, some diterpenoids have been shown to modulate the arachidonic acid pathway, although the precise enzymes targeted may differ from those affected by dexamethasone.

Anti-inflammatory Signaling Pathways Comparative Anti-inflammatory Signaling Pathways cluster_dexamethasone Dexamethasone Pathway cluster_diterpenoid This compound Pathway (Putative) cluster_common_target Common Downstream Effect Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR Dex_GR Dex-GR Complex GR->Dex_GR Nucleus_Dex Nucleus Dex_GR->Nucleus_Dex NFκB_activation NF-κB Activation Dex_GR->NFκB_activation Inhibits GRE Glucocorticoid Response Elements (GREs) Nucleus_Dex->GRE Binds to Anti_inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_Genes Activates Diterpenoid This compound IKK IKK Complex Diterpenoid->IKK Inhibits Diterpenoid->NFκB_activation Inhibits (Putative) IκBα IκBα IKK->IκBα Phosphorylates NFκB_inactive NF-κB (p50/p65) - IκBα NFκB_active NF-κB (p50/p65) NFκB_inactive->NFκB_active IκBα degradation Nucleus_Diterpenoid Nucleus NFκB_active->Nucleus_Diterpenoid Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus_Diterpenoid->Pro_inflammatory_Genes Activates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFκB_activation Inflammation Inflammation NFκB_activation->Inflammation

Caption: Comparative signaling pathways of Dexamethasone and this compound.

Experimental Protocols

The following are detailed methodologies for the key in-vivo experiments cited in this guide.

Xylene-Induced Ear Edema in Mice[1]

This model is used to assess the anti-inflammatory effects of compounds on acute inflammation induced by a topical irritant.

  • Animals: Male BIO:NMRI mice are used.

  • Groups: Animals are divided into control and treatment groups.

  • Treatment Administration:

    • Test compounds (Grandiflorenic Acid or Kaurenic Acid) are administered intramuscularly at doses of 16, 32, and 64 mg/kg.

    • Reference drug (Dexamethasone) is administered at a dose of 1 mg/kg.

    • Control group receives the vehicle.

  • Induction of Edema: 30 minutes after treatment administration, 20 µL of xylene is topically applied to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.

  • Measurement of Edema: Two hours after xylene application, the mice are sacrificed, and a 7 mm diameter disc is removed from both ears and weighed.

  • Calculation of Inhibition: The edematous response is calculated as the difference in weight between the right and left ear discs. The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Xylene-Induced Ear Edema Workflow Experimental Workflow: Xylene-Induced Ear Edema start Start animal_prep Animal Acclimatization (Male BIO:NMRI mice) start->animal_prep grouping Randomization into Control & Treatment Groups animal_prep->grouping treatment Intramuscular Administration (Test compounds or Dexamethasone) grouping->treatment xylene_app Topical Xylene Application (Right Ear) treatment->xylene_app 30 min post-treatment wait Wait for 2 hours xylene_app->wait sacrifice Euthanasia wait->sacrifice ear_punch Ear Disc Removal (7mm) (Both Ears) sacrifice->ear_punch weighing Weighing of Ear Discs ear_punch->weighing calculation Calculation of Edema & % Inhibition weighing->calculation end End calculation->end

Caption: Workflow for the xylene-induced ear edema experiment.

Carrageenan-Induced Paw Edema in Mice[1]

This is a widely used model to evaluate the anti-inflammatory effects of compounds against acute inflammation characterized by a biphasic edematous response.

  • Animals: Male BIO:NMRI mice are used.

  • Groups: Animals are divided into control and treatment groups.

  • Treatment Administration:

    • Test compounds (Grandiflorenic Acid or Kaurenic Acid) are administered intramuscularly at a dose of 64 mg/kg.

    • Reference drug (Dexamethasone) is administered at a dose of 1 mg/kg.

    • Control group receives the vehicle.

  • Induction of Edema: One hour after treatment, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at 1, 3, and 5 hours after the carrageenan injection.

  • Calculation of Inhibition: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition is calculated as: % Inhibition = [(Control Paw Volume Increase - Treated Paw Volume Increase) / Control Paw Volume Increase] x 100

Carrageenan-Induced Paw Edema Workflow Experimental Workflow: Carrageenan-Induced Paw Edema start Start animal_prep Animal Acclimatization (Male BIO:NMRI mice) start->animal_prep grouping Randomization into Control & Treatment Groups animal_prep->grouping treatment Intramuscular Administration (Test compounds or Dexamethasone) grouping->treatment carrageenan_inj Sub-plantar Carrageenan Injection (Right Hind Paw) treatment->carrageenan_inj 1 hour post-treatment measurement Paw Volume Measurement (1, 3, and 5 hours post-injection) carrageenan_inj->measurement calculation Calculation of Paw Volume Increase & % Inhibition measurement->calculation end End calculation->end

Caption: Workflow for the carrageenan-induced paw edema experiment.

Conclusion

The available data suggests that grandiflorenic acid, a close structural analog of this compound, exhibits significant in-vivo anti-inflammatory activity, comparable in some aspects to the well-established corticosteroid, dexamethasone. While dexamethasone remains a potent anti-inflammatory agent with a well-characterized mechanism of action, the diterpenoids present a promising area for the development of new anti-inflammatory drugs. The putative mechanism of action for these natural compounds, involving the inhibition of the NF-κB pathway, suggests a potential for broad-spectrum anti-inflammatory effects.

Further research is warranted to fully elucidate the specific molecular targets and the complete mechanistic profile of this compound. Direct comparative studies with dexamethasone, including dose-response analyses and investigations into chronic inflammation models, will be crucial in determining its therapeutic potential and its place in the anti-inflammatory armamentarium.

Unveiling the Therapeutic Potential of Kaurane Diterpenes: A Comparative Analysis of In Vivo and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This comparative guide is intended for researchers, scientists, and professionals in drug development, offering a structured overview of the cytotoxic and anti-proliferative effects of these natural compounds. The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual representations of the underlying mechanisms of action.

Quantitative Data Summary: In Vitro vs. In Vivo

The collected data from various studies on kaurane diterpene analogues demonstrates their potential as anti-cancer agents. The in vitro studies typically report the half-maximal inhibitory concentration (IC50) against various cancer cell lines, while in vivo studies assess tumor growth inhibition in animal models.

Table 1: Summary of In Vitro Efficacy of Kaurane Diterpene Analogues

CompoundCell LineCancer TypeIC50 ValueReference
ent-15-oxo-kaur-16-en-19-oic acidPC-3Human Prostate Carcinoma3.7 µg/mL[1]
ent-15-oxo-kaur-16-en-19-oic acidFibroblasts (primary culture)Normal Cells14.8 µg/mL[1]
Grandiflorenic acid (GFA)Trypanosoma cruzi (trypomastigote)Protozoan parasite24.60 nM[2][3]

Table 2: Summary of In Vivo Efficacy of Kaurane Diterpene Analogues

CompoundAnimal ModelCancer/Disease ModelDosing RegimenObserved EffectReference
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)Not specifiedMalignant CancersNot specifiedEffective with minimal side effects[4]

It is important to note that direct in vivo efficacy data, such as percentage of tumor growth inhibition, for the compounds with available IC50 values were not explicitly detailed in the search results. However, the literature suggests that the potent in vitro cytotoxicity of these compounds translates to effective anti-tumor activity in vivo[4].

Experimental Protocols

Understanding the methodologies behind the presented data is crucial for interpretation and future research design. The following are generalized protocols based on the available literature for the in vitro and in vivo evaluation of kaurane diterpenes.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., PC-3) and normal primary cells (e.g., fibroblasts) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the test compound (e.g., ent-15-oxo-kaur-16-en-19-oic acid) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Tumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a palpable size.

  • Compound Administration: Once tumors reach a certain volume, the mice are randomized into control and treatment groups. The test compound is administered through a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Mouse body weight and general health are also monitored.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. The tumors may also be excised for further analysis (e.g., histopathology, biomarker analysis).

Visualizing the Mechanism of Action

The anti-cancer effects of kaurane diterpenes are often attributed to the induction of apoptosis (programmed cell death). The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

apoptosis_pathway cluster_stimulus External/Internal Stimulus cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Kaurane Diterpene Kaurane Diterpene Bcl2 Bcl-2 (Anti-apoptotic) Kaurane Diterpene->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Kaurane Diterpene->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial Apoptosis Pathway Induced by Kaurane Diterpenes.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Culture Compound_Treatment Treatment with Kaurane Diterpene Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cytotoxicity (IC50) Compound_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assays (e.g., Western Blot for Caspases) Compound_Treatment->Apoptosis_Assay Xenograft_Model Tumor Xenograft Mouse Model MTT_Assay->Xenograft_Model Promising results lead to in vivo testing In_Vivo_Treatment In Vivo Compound Administration Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Tumor Growth Monitoring In_Vivo_Treatment->Tumor_Measurement Efficacy_Analysis Analysis of Tumor Growth Inhibition Tumor_Measurement->Efficacy_Analysis

Caption: General Experimental Workflow for Efficacy Evaluation.

Conclusion

The available scientific evidence on analogues of 12-Oxograndiflorenic acid, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid and ent-15-oxo-kaur-16-en-19-oic acid, strongly suggests that this class of kaurane diterpenes possesses significant anti-cancer properties. The in vitro data consistently demonstrates potent cytotoxicity against various cancer cell lines, with mechanisms often involving the induction of apoptosis[1][4]. While comprehensive in vivo data with direct comparisons to in vitro results are limited for these specific analogues, the existing literature supports the translation of in vitro potency to in vivo efficacy[4]. Further research focusing directly on this compound is warranted to fully elucidate its therapeutic potential and to establish a clear correlation between its in vitro and in vivo activities.

References

Benchmarking the Cytotoxicity of 12-Oxograndiflorenic Acid Against Standard Chemotherapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the continuous search for novel and more effective anticancer agents, natural products remain a vital source of inspiration and therapeutic leads. Among these, the kaurene class of diterpenoids has garnered significant attention for its diverse biological activities, including potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic potential of a specific kaurene diterpenoid, 12-Oxograndiflorenic acid, benchmarked against established standard-of-care chemotherapeutic agents. The objective is to offer a clear, data-driven perspective on its performance, supported by experimental data and detailed methodologies, to aid researchers in the evaluation of its potential as a novel anticancer candidate.

Data Presentation: Comparative Cytotoxicity

Direct comparative studies benchmarking this compound against standard chemotherapeutics under identical experimental conditions are limited in the publicly available literature. However, by collating data from various studies on related kaurene diterpenoids and standard drugs, we can construct a preliminary comparative overview. It is crucial to acknowledge that variations in experimental protocols, including cell lines, exposure times, and assay methods, can significantly influence IC50 values. The following tables summarize the cytotoxic activities (IC50 values in µM) of a representative ent-kaurene diterpenoid and standard chemotherapeutics against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
A representative ent-kaurene diterpenoid (11β-hydroxy-ent-16-kaurene-15-one)HepG2 (Liver Cancer)~2.5[1]
A representative ent-kaurene diterpenoid (11β-hydroxy-ent-16-kaurene-15-one)A549/CDDP (Cisplatin-Resistant Lung Cancer)~5.0[1]
ChemotherapeuticCell LineIC50 (µM)Reference
DoxorubicinT47D (Breast Cancer)0.202[2]
PaclitaxelT47D (Breast Cancer)1.577[2]
CisplatinA549 (Lung Cancer)Varies[1]

Note: The IC50 values presented are indicative and should be interpreted with caution due to the lack of head-to-head comparative studies.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the assessment of cytotoxicity and cellular mechanisms of action.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound or standard chemotherapeutics for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis and Ferroptosis Analysis

Apoptosis and ferroptosis are distinct forms of programmed cell death that can be induced by cytotoxic agents.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.

  • Annexin V/Propidium Iodide (PI) Staining (for Apoptosis): Cells are harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

  • Reactive Oxygen Species (ROS) Measurement (for Ferroptosis): Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Lipid Peroxidation Assay (for Ferroptosis): Lipid peroxidation, a hallmark of ferroptosis, can be assessed using assays that measure malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) levels.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of a test compound.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well plates cell_culture->seeding compound_prep Preparation of this compound and Standard Chemotherapeutics treatment Incubation with Compounds (e.g., 24, 48, 72 hours) seeding->treatment compound_prep->treatment mtt_addition Addition of MTT Reagent treatment->mtt_addition formazan_solubilization Solubilization of Formazan Crystals mtt_addition->formazan_solubilization readout Absorbance Measurement formazan_solubilization->readout ic50_calc IC50 Value Calculation readout->ic50_calc comparison Comparative Analysis ic50_calc->comparison

Cytotoxicity Assessment Workflow
Signaling Pathways of Cell Death Induced by Kaurene Diterpenoids

Based on existing literature for related ent-kaurene diterpenoids, this compound may induce cell death through the induction of apoptosis and ferroptosis, potentially by disrupting cellular redox homeostasis.

Apoptosis Signaling Pathway

apoptosis_pathway cluster_compound Compound Action cluster_cellular_stress Cellular Stress cluster_apoptosis Apoptosis Cascade compound This compound ros Increased ROS compound->ros caspase8 Caspase-8 Activation ros->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed Apoptosis Pathway

Ferroptosis Signaling Pathway

ferroptosis_pathway cluster_compound Compound Action cluster_redox_disruption Redox Disruption cluster_ferroptosis Ferroptosis Induction compound This compound gsh_depletion GSH Depletion compound->gsh_depletion prdx_inhibition Prdx I/II Inhibition compound->prdx_inhibition lipid_peroxidation Lipid Peroxidation gsh_depletion->lipid_peroxidation prdx_inhibition->lipid_peroxidation ferroptosis Ferroptosis lipid_peroxidation->ferroptosis

Proposed Ferroptosis Pathway

Conclusion

While direct comparative data is currently sparse, the available evidence on related kaurene diterpenoids suggests that this compound holds promise as a cytotoxic agent against cancer cells. Its potential to induce multiple forms of programmed cell death, including apoptosis and ferroptosis, and to overcome chemoresistance warrants further investigation. Future studies should focus on direct, head-to-head comparisons with standard chemotherapeutics across a panel of cancer cell lines to definitively establish its cytotoxic potency and therapeutic potential. The elucidation of its precise molecular targets and signaling pathways will be critical for its development as a novel anticancer drug.

References

Assessing the selectivity of 12-Oxograndiflorenic acid for cancer cells over normal cells.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the selective cytotoxicity of grandiflorenic acid and related compounds, providing key data and experimental methodologies.

Introduction

The quest for novel anti-cancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a central focus of oncological research. Diterpenoid acids, a class of natural compounds, have garnered significant interest for their potential therapeutic properties. This guide provides a comparative assessment of the selectivity of grandiflorenic acid (GFA) and other related compounds for cancer cells over normal cells. Due to the limited availability of direct data on 12-Oxograndiflorenic acid, this guide utilizes information on the closely related GFA and synthetic oleoyl hybrids of natural antioxidants as valuable proxies to illustrate the principles of selectivity assessment.

Comparative Cytotoxicity Data

The selective cytotoxic effect of a compound is a critical indicator of its potential as a cancer therapeutic. This is often quantified by comparing the half-maximal inhibitory concentration (IC50) values between cancerous and non-cancerous cell lines. A higher IC50 value for normal cells compared to cancer cells suggests a favorable selectivity profile.

CompoundCell LineCell TypeIC50 (µM)Reference
Grandiflorenic Acid (GFA) MCF7Breast AdenocarcinomaNot specified[1]
A549Lung CarcinomaNot specified[1]
HuH7.5Hepatocellular CarcinomaNot specified[1]
J774A.1, LLCMK2, THP-1, AMJ2-C11Mammalian (Normal)Non-cytotoxic[2]
Oleoyl Hybrid 1 HTB-26Breast Cancer10-50[3]
PC-3Pancreatic Cancer10-50[3]
HepG2Hepatocellular Carcinoma10-50[3]
HCT116Colorectal Cancer22.4[3]
HCECNormal Intestinal EpithelialLess active than on cancer cells[3]
Oleoyl Hybrid 2 HTB-26Breast Cancer10-50[3]
PC-3Pancreatic Cancer10-50[3]
HepG2Hepatocellular Carcinoma10-50[3]
HCT116Colorectal Cancer0.34[3]
HCECNormal Intestinal EpithelialLess active than on cancer cells[3]

Note: While specific IC50 values for GFA against cancer cell lines were not detailed in the available literature, studies indicate significant inhibition of cell proliferation.[1] Importantly, GFA was found to be non-cytotoxic to a panel of normal mammalian cell lines at concentrations effective against protozoa, suggesting a high degree of selectivity.[2] Similarly, two novel oleoyl hybrids demonstrated potent activity against a range of cancer cell lines while being notably less active against a normal intestinal epithelial cell line, indicating a tumor-selective effect.[3]

Experimental Protocols

Accurate and reproducible experimental design is paramount in assessing the selectivity of a compound. Below are detailed methodologies for key assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Detection: Annexin V and DAPI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with the test compound as described for the cytotoxicity assay.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and incubate in the dark for 15 minutes at room temperature.

  • DAPI Staining: Add DAPI (4',6-diamidino-2-phenylindole) solution to the cell suspension immediately before analysis.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and DAPI-negative.

    • Early apoptotic cells: Annexin V-positive and DAPI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and DAPI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method utilizes propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest as previously described.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Incubate at 4°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Proposed Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential mechanisms of action and a generalized workflow for assessing compound selectivity.

GFA_Signaling_Pathway This compound This compound ROS Production ROS Production This compound->ROS Production Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress Apoptosis Apoptosis Mitochondrial Stress->Apoptosis Autophagy Autophagy Mitochondrial Stress->Autophagy Cell Death Cell Death Apoptosis->Cell Death Autophagy->Cell Death

Caption: Proposed signaling pathway for grandiflorenic acid-induced cell death.

Experimental_Workflow Compound Synthesis/Isolation Compound Synthesis/Isolation In vitro Cytotoxicity Screening In vitro Cytotoxicity Screening Compound Synthesis/Isolation->In vitro Cytotoxicity Screening Cancer Cell Lines Cancer Cell Lines In vitro Cytotoxicity Screening->Cancer Cell Lines Normal Cell Lines Normal Cell Lines In vitro Cytotoxicity Screening->Normal Cell Lines Determine IC50 Values Determine IC50 Values Cancer Cell Lines->Determine IC50 Values Normal Cell Lines->Determine IC50 Values Assess Selectivity Index Assess Selectivity Index Determine IC50 Values->Assess Selectivity Index Mechanism of Action Studies Mechanism of Action Studies Assess Selectivity Index->Mechanism of Action Studies Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis Lead Compound Identification Lead Compound Identification Mechanism of Action Studies->Lead Compound Identification

Caption: General experimental workflow for assessing compound selectivity.

Conclusion

While direct experimental data for this compound remains to be elucidated, the available information on the closely related grandiflorenic acid and other diterpenoid derivatives suggests a promising potential for selective cytotoxicity against cancer cells. The presented data and experimental protocols provide a robust framework for researchers to further investigate these compounds as potential anti-cancer agents. Future studies should focus on direct comparative analyses of this compound on a broad panel of cancer and normal cell lines to definitively establish its selectivity and therapeutic window.

References

Safety Operating Guide

Proper Disposal of 12-Oxograndiflorenic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 12-Oxograndiflorenic acid requires careful handling and disposal as a hazardous chemical. Under no circumstances should this compound be disposed of down the drain or in regular trash. Adherence to institutional and regulatory protocols is mandatory to ensure personnel safety and environmental protection.

This compound is classified as harmful if swallowed or in contact with skin, a cause of serious eye damage, and harmful to aquatic life.[1] Proper disposal is crucial to mitigate these risks. The primary directive is to manage this substance as hazardous waste, ensuring it is segregated, properly labeled, and collected by authorized personnel for final disposal in accordance with national and local regulations.[1]

Disposal Protocol: A Step-by-Step Procedure

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Protective gloves: To prevent skin contact.

  • Protective clothing: A lab coat or other designated protective garment.

  • Eye protection: Safety goggles or a face shield to prevent eye damage.[1]

Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dusts.

Step 2: Waste Identification and Segregation

This compound waste must be treated as hazardous chemical waste. It is critical to segregate it from other waste streams to prevent unintended chemical reactions.

  • Do not mix this compound waste with other chemical wastes.[1]

  • Keep it separate from non-hazardous laboratory trash.

Step 3: Containerization and Labeling

Proper containment and labeling are essential for safe storage and transport of hazardous waste.

  • Original Container: Whenever possible, leave the this compound waste in its original container.[1]

  • Compatible Container: If the original container is compromised or not available, use a new, compatible container that is in good condition with a secure, leak-proof lid. The container material should not react with the chemical.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound". Do not use abbreviations or chemical formulas. The label should also include the name and contact information of the generating laboratory.

Step 4: Storage Pending Disposal

Store the container of this compound waste in a designated satellite accumulation area within the laboratory. This area must be:

  • At or near the point of generation.

  • Under the control of laboratory personnel.

  • Away from incompatible chemicals.

Ensure the container is kept closed except when adding waste.

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the chemical waste yourself. The EHS department is responsible for coordinating with licensed hazardous waste disposal vendors.

Step 6: Handling Empty Containers

Empty containers that previously held this compound must be handled with the same precautions as the chemical itself.[1]

  • Triple-Rinse: The empty container should be triple-rinsed with a suitable solvent.

  • Collect Rinsate: The rinsate from the first rinse must be collected and disposed of as hazardous waste.

  • Disposal of Rinsed Container: After triple-rinsing and allowing it to dry, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies. The label on the container should be defaced or removed.

Quantitative Data Summary

No specific quantitative data for the disposal of this compound (e.g., concentration limits for specific disposal methods) is available in the provided search results. Disposal procedures are guided by the qualitative hazard classification of the substance.

ParameterValueSource
Maximum satellite accumulation volumeUp to 55 gallons (for total hazardous waste)General laboratory guidelines
Maximum satellite accumulation for acutely toxic waste1 quartGeneral laboratory guidelines
Experimental Protocols

The provided information focuses on disposal procedures and does not contain experimental protocols.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

cluster_prep Preparation cluster_handling Waste Handling & Storage cluster_disposal Final Disposal cluster_empty_container Empty Container Management start Start: Identify this compound for disposal ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe triple_rinse Triple-rinse empty container start->triple_rinse If container is empty segregate Segregate as Hazardous Waste (Do not mix) ppe->segregate containerize Use original or compatible container segregate->containerize labeling Label container: 'Hazardous Waste' 'this compound' containerize->labeling storage Store in designated Satellite Accumulation Area labeling->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup storage->contact_ehs collection EHS collects waste for licensed disposal contact_ehs->collection collect_rinsate Collect first rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Deface label and dispose of dry, rinsed container collect_rinsate->dispose_container

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12-Oxograndiflorenic acid
Reactant of Route 2
12-Oxograndiflorenic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。